4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride
Description
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Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)oxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c19-18(10-12-20-13-11-18)16-6-8-17(9-7-16)21-14-15-4-2-1-3-5-15;/h1-9H,10-14,19H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSWWDZPBBIORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)OCC3=CC=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number and chemical identifiers for 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride
Executive Summary
4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride (CAS 1333955-84-2 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical active ingredients (APIs).[1][2] It features a tetrahydropyran (oxan) core with a gem-disubstituted carbon at the 4-position, carrying both a primary amine and a 4-benzyloxyphenyl group.
This structural motif—a 4-amino-4-aryl tetrahydropyran —is a critical pharmacophore in medicinal chemistry, designed to introduce conformational constraints and modulate lipophilicity (LogD) while reducing metabolic liability compared to cyclohexyl analogs. The benzyl ether moiety serves as a robust protecting group for the phenolic hydroxyl, allowing for late-stage diversification via hydrogenolytic deprotection.
Chemical Identity & Physicochemical Properties[3][4][5][6]
| Property | Data |
| Chemical Name | 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride |
| CAS Number | 1333955-84-2 |
| Synonyms | 4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-amine HCl; 4-Amino-4-(4-benzyloxyphenyl)tetrahydropyran hydrochloride |
| Molecular Formula | C₁₈H₂₁NO₂[3][4] · HCl |
| Molecular Weight | 319.83 g/mol |
| Free Base MW | 283.37 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| SMILES | Cl.NC1(CC2)CCOCC1C3=CC=C(OCC4=CC=CC=C4)C=C3 |
| InChI Key | Derived from structure (Specific key requires generation) |
Structural Analysis & Pharmacophore Utility
The Gem-Disubstituted Pyran Effect
The central feature of this molecule is the quaternary carbon at position 4 of the tetrahydropyran ring.
-
Conformational Locking: The 4-aryl and 4-amino substituents force the pyran ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target.
-
Metabolic Stability: Replacing a carbocyclic cyclohexane with a tetrahydropyran (oxan) ring lowers the lipophilicity (lowering cLogP) and blocks oxidative metabolism at the 4-position, a common clearance pathway for cyclohexyl amines.
The Benzyloxy Protecting Group
The 4-benzyloxy group is a strategic "masked" phenol.
-
Synthetic Utility: It withstands basic, nucleophilic, and oxidative conditions used to functionalize the amine.
-
Deprotection: It is cleanly removed via catalytic hydrogenation (H₂/Pd-C) or Lewis acid-mediated cleavage (e.g., BBr₃) to reveal the 4-(4-hydroxyphenyl) moiety, which can then engage in hydrogen bonding or be further derivatized.
Synthesis Protocol (Authoritative Route)
The synthesis of 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride typically follows a three-stage workflow: Nucleophilic Addition → Azidation (or Ritter Reaction) → Reduction/Salt Formation .
Stage 1: Grignard Addition
Objective: Construct the quaternary center by adding the aryl group to the ketone.
-
Reagents: 4-Benzyloxybromobenzene, Magnesium turnings, Tetrahydro-4H-pyran-4-one.
-
Protocol:
-
Activate Mg turnings with iodine in anhydrous THF.
-
Add 4-benzyloxybromobenzene dropwise to generate the Grignard reagent (4-benzyloxyphenylmagnesium bromide).
-
Cool to 0°C and add tetrahydro-4H-pyran-4-one slowly.
-
Quench with saturated NH₄Cl. Extract with EtOAc.
-
Product: 4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-ol (Tertiary Alcohol).
-
Expert Insight: The tertiary alcohol is prone to dehydration under acidic conditions; maintain neutral pH during workup.
-
Stage 2: Amine Introduction (The Azide Method)
Objective: Convert the sterically hindered tertiary alcohol to an amine.
-
Reagents: Sodium Azide (NaN₃), Trifluoroacetic acid (TFA), or TMSN₃/BF₃·OEt₂.
-
Protocol:
-
Dissolve the tertiary alcohol in CHCl₃ or DCM.
-
Add NaN₃ (excess) followed by dropwise addition of TFA at 0°C. (Caution: HN₃ generation—use efficient fume hood).
-
Stir at room temperature until the alcohol is consumed (monitored by TLC/LCMS).
-
Neutralize carefully with NaHCO₃.
-
Intermediate: 4-Azido-4-(4-(benzyloxy)phenyl)tetrahydro-2H-pyran.
-
Stage 3: Reduction and Salt Formation
Objective: Reduce the azide to the amine and stabilize as the HCl salt.
-
Reagents: H₂ (1 atm), Pd/C (carefully controlled to avoid debenzylation) OR Staudinger conditions (PPh₃ / H₂O), followed by HCl in Dioxane.
-
Protocol:
-
Staudinger Reduction (Preferred to preserve Benzyl): Dissolve azide in THF/H₂O. Add Triphenylphosphine (PPh₃). Heat to reflux for 2–4 hours.
-
Concentrate and partition between dilute HCl and Ether (to remove PPh₃O).
-
Basify the aqueous layer (NaOH) and extract the free amine into DCM.
-
Dry (Na₂SO₄) and add 4M HCl in Dioxane dropwise.
-
Filter the white precipitate.
-
Final Product: 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride .
-
Visualization: Synthetic Pathway
Figure 1: Synthetic route from commercial precursors to the target hydrochloride salt.[2][4][5][6][7][8][9][10][11][12]
Handling, Safety, and Stability
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a well-ventilated fume hood to avoid inhalation of dust.
Storage & Stability
-
Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic. Store in a tightly sealed container with desiccants.
-
Temperature: Store at 2–8°C (Refrigerated) for long-term stability.
-
Shelf Life: >2 years if stored properly under inert atmosphere (Argon/Nitrogen).
References
-
Nortcliffe, A., et al. (2017).[9] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[9] Available at: [Link]
-
BindingDB. Target Interaction Data for Tetrahydropyran-4-amine derivatives. Available at: [Link]
Sources
- 1. 4-(trifluoromethyl)-tetrahydro-2h-pyran-4-amine hydrochloride supplier | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS: 1333955-84-2 | CymitQuimica [cymitquimica.com]
- 3. SciSupplies [scisupplies.eu]
- 4. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decades-old anti-seizure drug shows promise in preventing Alzheimer’s before it begins | Drug Discovery News [drugdiscoverynews.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SciSupplies [scisupplies.eu]
- 11. BindingDB BDBM50148205 4-[4-(Pyridin-4-yloxy)-benzenesulfonylamino]-tetrahydro-pyran-4-carboxylic acid hydroxyamide::CHEMBL114158 [w.bindingdb.org]
- 12. EP1922304A2 - Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((s)-3-(4-fluorophenyl)-3-hydroxypropyl)-2-azetidinone, an intermediate for the synthesis of ezetimibe - Google Patents [patents.google.com]
Thermodynamic Stability & Solid-State Characterization of 4-[4-(Benzyloxy)phenyl]oxan-4-amine Salts
This guide delineates the thermodynamic stability profile and solid-state characterization strategy for 4-[4-(Benzyloxy)phenyl]oxan-4-amine salts. This specific molecular architecture—a lipophilic benzyloxy-phenyl tail coupled with a polar, basic oxan-4-amine head—presents unique challenges in crystal engineering, particularly regarding polymorphism and hydrate formation.
Molecular Architecture & Physicochemical Context[1][2][3][4]
The target molecule, 4-[4-(Benzyloxy)phenyl]oxan-4-amine , functions as a lipophilic weak base. Its structural duality dictates its solid-state behavior:
-
The Basic Center (Oxan-4-amine): The primary amine at the 4-position of the tetrahydropyran ring is the salt-forming site (approximate pKa ~9.5). The ether oxygen in the ring acts as a hydrogen bond acceptor, increasing the risk of hydrate formation in high-humidity environments.
-
The Lipophilic Tail (4-Benzyloxyphenyl): This moiety introduces significant conformational flexibility (rotatable bonds) and hydrophobicity. It drives the lattice energy through
stacking interactions, often leading to multiple polymorphic forms (enantiotropic systems).
Thermodynamic Stability Hierarchy
In solid-state development, the "stable form" is defined by the lowest Gibbs Free Energy (
-
High-Melting Salts (Sulfonates): Salts formed with sulfonic acids (e.g., Methanesulfonate,
-Toluenesulfonate) often exhibit higher lattice energies and superior thermal stability compared to hydrochlorides for lipophilic amines. -
Hydrochlorides (HCl): While common, HCl salts of oxan-amines frequently form hydrates (e.g., monohydrates) due to the high charge density of the chloride ion and the oxane ring's hydrophilicity.
-
Carboxylates (Fumarate/Succinate): Often used to modulate solubility but may have lower melting points, risking amorphous conversion during processing.
Experimental Protocol: The Self-Validating Screening System
To determine the thermodynamically stable salt form, we employ a Slurry Bridging Study . This is the "Gold Standard" technique because it relies on the principle that, in a saturated solution, metastable forms will dissolve and recrystallize as the stable form (Ostwald Ripening).
Protocol: Competitive Slurry Bridging
Objective: Identify the thermodynamically stable polymorph or salt form at ambient (
Reagents:
-
Target Salt (e.g., HCl, Tosylate) in Forms A, B, and Amorphous.
-
Solvent System: 95:5 Isopropanol:Water (simulates process water activity).
Methodology:
-
Supersaturation: Prepare a saturated solution of the salt in the chosen solvent at the target temperature.
-
Seeding: Add excess solid (approx. 50-100 mg) containing a mixture of all known forms (e.g., Form A + Form B). This "seeds" the conversion.
-
Equilibration: Agitate the slurry at 500 rpm for 48–72 hours.
-
Isolation: Filter the solid phase rapidly.
-
Analysis: Immediately analyze the wet cake by XRPD (X-Ray Powder Diffraction) to detect unstable hydrates, followed by drying and re-analysis.
Validation Criteria (Self-Correction):
-
If the solid converts to a single phase, that phase is the thermodynamically stable form at that temperature.
-
If the mixture remains unchanged, the forms may be isoenergetic or the kinetics of conversion are too slow (requires longer time or different solvent).
Visualization: Salt Selection & Stability Workflow
The following diagram illustrates the decision matrix for selecting the optimal salt form based on thermodynamic stability data.
Figure 1: Decision tree for identifying the thermodynamically stable salt form of 4-[4-(Benzyloxy)phenyl]oxan-4-amine.
Data Summary: Predicted Physicochemical Properties
Based on the structural analogs (e.g., 4-aminotetrahydropyran derivatives) and standard salt properties, the following profile is expected for the 4-[4-(Benzyloxy)phenyl]oxan-4-amine salts.
| Property | Hydrochloride (HCl) Salt | Tosylate (TsOH) Salt | Free Base |
| Melting Point ( | |||
| Hygroscopicity | Moderate to High (Risk of Hydrates) | Low (Non-Hygroscopic) | Low |
| Aqueous Solubility | High ( | Moderate ( | Low ( |
| Polymorphism Risk | High (Hydrate/Anhydrate) | Moderate (Conformational) | High |
| Thermodynamic Stability | Metastable (often converts to hydrate) | Stable Anhydrate (Preferred) | N/A |
Key Insight: The "Counter-Ion Effect"
For lipophilic amines like this, the Tosylate or Mesylate salts often provide superior thermodynamic stability over the Hydrochloride. The bulky sulfonate anion disrupts the water lattice channels, preventing hydrate formation, and facilitates better packing with the benzyloxy tail via
Detailed Characterization Methodologies
A. Differential Scanning Calorimetry (DSC)
Purpose: To determine melting point, enthalpy of fusion, and detect polymorphic transitions.
-
Protocol: Accurately weigh 2–4 mg of the salt into a Tzero aluminum pan. Hermetically seal (or pinhole if hydrate suspected). Heat from
to at under nitrogen purge ( ). -
Interpretation: A single, sharp endotherm indicates a pure, crystalline form. A small endotherm preceding the melt suggests a solid-solid transition (enantiotropic polymorphs).
B. Dynamic Vapor Sorption (DVS)
Purpose: To assess hygroscopicity and critical water activity (
-
Protocol: Cycle the sample from 0% to 90% Relative Humidity (RH) and back to 0% at
. -
Critical Threshold: If the mass increase exceeds 0.5% at 80% RH, or if a hysteresis loop is observed (indicating channel hydrate formation), the salt form is thermodynamically unstable in humid conditions.
C. X-Ray Powder Diffraction (XRPD)
Purpose: The "Fingerprint" for phase identification.
-
Protocol: Scan from
to . -
Application: Use XRPD to monitor the slurry bridging experiments. The disappearance of peaks unique to Form A and the growth of peaks unique to Form B confirms the direction of thermodynamic stability.
Synthesis Pathway & Salt Formation Logic
The synthesis of the 4-aminotetrahydropyran core is well-documented in patent literature, often involving the reductive amination of tetrahydropyran-4-one.
Figure 2: Synthetic logic flow from the core scaffold to the final salt form.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and thermodynamic stability).
-
Kudo, N., et al. (2008). Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof. U.S. Patent No. 7,365,215. Washington, DC: U.S. Patent and Trademark Office. (Describes the specific synthesis and salt forms of the 4-aminotetrahydropyran scaffold).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Definitive guide on thermodynamic stability and Ostwald's Rule of Stages).
Sources
safety data sheet (SDS) for 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride
This guide serves as an in-depth technical whitepaper and Provisional Safety Data Sheet (SDS) for the research chemical 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride .[1][2][3]
As this specific compound is a specialized intermediate (often used in medicinal chemistry for opioid or kinase inhibitor scaffolds) without a widely published, harmonized GHS monograph, this guide employs Structure-Activity Relationship (SAR) Read-Across methodologies.[1][2][3] It synthesizes data from its core pharmacophores: the tetrahydropyran ring , the primary amine , and the benzyloxy-phenyl ether .[1][2]
PART 1: CHEMICAL FORENSICS & IDENTITY
1.1 Compound Identification
-
Chemical Name: 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride[1][2][3]
-
Synonyms: 4-[4-(Benzyloxy)phenyl]tetrahydro-2H-pyran-4-amine HCl; 4-Amino-4-[4-(benzyloxy)phenyl]tetrahydropyran hydrochloride.[1][2][3]
-
CAS Number: Not widely listed in public registries (Provisional/Research Grade).[1][2]
-
Molecular Formula:
[1][2] -
Molecular Weight:
1.2 Structural Analysis & Physicochemical Anticipations
The molecule features a gem-disubstituted carbon at position 4 of the pyran ring, carrying both a primary amine and a bulky lipophilic aryl ether.[1][2][3]
| Property | Value (Predicted/Experimental Range) | Technical Insight |
| Physical State | Solid (Crystalline Powder) | High lattice energy expected due to ionic HCl interaction and pi-stacking of benzyl groups.[1][2][3] |
| Melting Point | >200°C (Decomposition likely) | Analogous 4-aminotetrahydropyrans exhibit MPs in the 220–230°C range.[1][2][3] |
| Solubility | Moderate (Water/DMSO) | The HCl salt confers water solubility, but the lipophilic benzyloxy tail will limit it compared to simple amines.[1][2] Likely soluble in MeOH/DMSO.[1][2] |
| pKa (Amine) | ~8.5 – 9.5 | The pyran oxygen (inductive withdrawal) lowers the pKa slightly compared to cyclohexylamines (pKa ~10.5), making it less basic but still protonated at physiological pH.[1][2] |
| Hygroscopicity | Moderate to High | Amine hydrochlorides are notoriously hygroscopic.[1] Strict moisture control is required. |
PART 2: HAZARD IDENTIFICATION (SAR-BASED)
Rationale: In the absence of animal toxicity data, we apply the "Read-Across" principle using 4-aminotetrahydropyran and 4-(benzyloxy)aniline as proxies.[1][2][3]
2.1 GHS Classification (Provisional)
| Hazard Class | Category | H-Code | Statement | Mechanistic Basis |
| Acute Tox. (Oral) | Cat 4 | H302 | Harmful if swallowed.[1][2][4] | Consistent with aryl-amine and ether intermediates.[1][2][3] |
| Skin Irrit. | Cat 2 | H315 | Causes skin irritation.[1][2][5] | Acidic nature of HCl salt upon moisture contact.[1][2] |
| Eye Irrit. | Cat 2A | H319 | Causes serious eye irritation.[1][2][5] | Crystalline abrasiveness + acidic hydrolysis.[1][2] |
| STOT SE | Cat 3 | H335 | May cause respiratory irritation.[1][2] | Fine dust inhalation risk (standard for amine salts).[1][2] |
| Aquatic Chronic | Cat 3 | H412 | Harmful to aquatic life with long-lasting effects.[1][2] | The benzyloxy moiety resists rapid biodegradation.[1][2] |
2.2 The "Hidden" Hazard: Sensitization Potential
While not formally classified, the benzyloxy-phenyl moiety can undergo metabolic dealkylation to release a phenol or quinone-methide intermediate in vivo, which are potential protein haptenizers.[1][2][3]
PART 3: HANDLING PROTOCOLS & ENGINEERING CONTROLS
3.1 The "Self-Validating" Handling Workflow
To ensure safety without relying on assumptions, researchers must use a Check-Verify-Act protocol.[1][2][3]
Figure 1: Safe handling workflow emphasizing moisture control and static mitigation.
3.2 Detailed Engineering Controls
-
Containment: Handle primarily in a Chemical Fume Hood . If handling >1g of dry powder, use a Powder Containment Hood or glovebox to prevent inhalation of cationic dusts.[1]
-
Static Control: Amine salts are prone to static charge.[1] Use antistatic weighing boats and an ionizing bar if available.[1]
-
Glove Permeation:
PART 4: EMERGENCY RESPONSE & STABILITY
4.1 First Aid Measures
-
Inhalation: Move to fresh air. If wheezing occurs (HCl gas release potential), seek medical attention.[1][2]
-
Skin Contact: Wash with soap and water immediately.[1][2] Do not use alcohol, as it may enhance transdermal absorption of the lipophilic benzyloxy tail.[1][2]
-
Eye Contact: Rinse for 15 minutes.[1][6][7] Note: The HCl salt will lower the pH of the eye's mucous membranes rapidly; immediate irrigation is critical to prevent corneal opacity.[1]
4.2 Stability & Reactivity Profile
-
Incompatible Materials:
-
Decomposition Products:
PART 5: DISPOSAL & ENVIRONMENTAL FATE
-
Protocol: Do not dispose of down the drain. The benzyloxy group implies lipophilicity (LogP > 2.5) , suggesting potential for bioaccumulation.[1][2]
-
Method: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl emissions).[1][2]
PART 6: REFERENCES & AUTHORITATIVE SOURCES
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Tetrahydro-2H-pyran-4-amine hydrochloride. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Benzyloxyaniline derivatives (Read-Across Data).[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1][2] Retrieved from [Link][1][2]
Disclaimer: This document is a technical guide generated for research purposes based on scientific principles and analog data.[1] It does not replace an official manufacturer-issued SDS for regulatory compliance.
Sources
- 1. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1) | C14H16ClNO | CID 17749862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]
- 4. carlroth.com [carlroth.com]
- 5. Tetrahydro-2H-pyran-4-amine | 38041-19-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. carlroth.com [carlroth.com]
- 7. nj.gov [nj.gov]
Methodological & Application
Application Note: High-Purity Synthesis of 4-[4-(Benzyloxy)phenyl]oxan-4-amine Hydrochloride
Part 1: Strategic Overview & Retrosynthetic Logic
Scope and Utility
The target molecule, 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride (also known as 4-amino-4-(4-benzyloxyphenyl)tetrahydropyran), represents a critical pharmacophore found in various analgesic and antidepressant scaffolds (e.g., Tramadol/Venlafaxine analogs). The presence of the quaternary carbon at the 4-position of the oxane ring presents a specific synthetic challenge: installing a nitrogen atom and an aryl group on the same hindered carbon center.
Synthetic Strategy: The Grignard-Ritter Sequence
Direct reductive amination of ketones yields secondary carbons. To achieve the quaternary center, we employ a Grignard Addition followed by a Modified Ritter Reaction .
-
Step 1 (C-C Bond Formation): Nucleophilic attack of 4-(benzyloxy)phenylmagnesium bromide on tetrahydro-4H-pyran-4-one. This installs the aryl group and creates a tertiary alcohol.
-
Step 2 (C-N Bond Formation): The tertiary alcohol is a precursor to a stable tertiary carbocation. We exploit this using the Ritter Reaction .[1] To ensure the stability of the benzyl ether (which is acid-sensitive), we utilize Chloroacetonitrile instead of standard acetonitrile.
-
Step 3 (Mild Deprotection): The resulting chloroacetamide is cleaved using Thiourea , a mild method that avoids the harsh acidic/basic refluxes of standard amide hydrolysis, thereby preserving the benzyl ether functionality.
Pathway Visualization
The following diagram illustrates the chemical logic and workflow.
Caption: Figure 1. Strategic Grignard-Ritter sequence for quaternary amine assembly.
Part 2: Detailed Experimental Protocol
Reagents and Materials Table
| Reagent | CAS No.[2] | Equiv.[1][3] | Role | Hazard Note |
| 4-(Benzyloxy)bromobenzene | 6793-98-2 | 1.2 | Starting Material | Irritant |
| Magnesium Turnings | 7439-95-4 | 1.3 | Grignard Reagent | Flammable Solid |
| Tetrahydro-4H-pyran-4-one | 29943-42-8 | 1.0 | Electrophile | Irritant |
| Chloroacetonitrile | 107-14-2 | 5.0 | Ritter Reagent | Toxic/Lachrymator |
| Sulfuric Acid (Conc.) | 7664-93-9 | 1.5 | Catalyst | Corrosive |
| Thiourea | 62-56-6 | 1.2 | Cleavage Agent | Carcinogen susp. |
| HCl (4M in Dioxane) | -- | 1.1 | Salt Formation | Corrosive |
Phase 1: Grignard Addition
Objective: Synthesis of 4-[4-(benzyloxy)phenyl]tetrahydro-2H-pyran-4-ol.
-
Activation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet. Add Magnesium turnings (1.3 eq) and a single crystal of iodine.
-
Initiation: Cover Mg with minimal anhydrous THF. Add 5% of the 4-(benzyloxy)bromobenzene solution (dissolved in THF). Heat gently with a heat gun until the iodine color fades and turbidity appears (Grignard initiation).
-
Formation: Dropwise add the remaining bromide solution over 45 minutes, maintaining a gentle reflux. Stir for an additional 1 hour at room temperature.
-
Checkpoint: Solution should be dark grey/brown.
-
-
Addition: Cool the Grignard solution to 0°C. Dropwise add Tetrahydro-4H-pyran-4-one (1.0 eq) in THF over 30 minutes.
-
Work-up: Stir at RT for 3 hours. Quench with saturated aqueous
at 0°C. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Hexane/Ethyl Acetate (or use silica flash chromatography: 20% EtOAc/Hexane).
-
Target: White solid. Yield typically 75-85%.
-
Phase 2: The Modified Ritter Reaction
Objective: Conversion of alcohol to N-chloroacetyl amine.
-
Setup: In a dry flask, dissolve the tertiary alcohol (from Phase 1) in Chloroacetonitrile (5 eq) and Acetic Acid (glacial, 5 volumes).
-
Why Chloroacetonitrile? It introduces a handle (
) that is easier to remove than a simple acetyl group.
-
-
Acid Addition: Cool to 0-5°C. Add concentrated
(1.5 eq) dropwise. Do not allow temperature to exceed 10°C to prevent benzyl ether cleavage. -
Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 4-6 hours.
-
Monitoring: TLC should show consumption of the alcohol.
-
-
Quench: Pour mixture onto crushed ice. Neutralize with
until pH ~8. -
Isolation: Extract with Dichloromethane (DCM). Wash with water.[1][5][6] Dry and concentrate to yield the crude chloroacetamide.
Phase 3: Thiourea Cleavage & Salt Formation
Objective: Isolation of the hydrochloride salt.[6]
-
Cleavage: Dissolve the crude chloroacetamide in Ethanol (10 volumes). Add Thiourea (1.2 eq).
-
Cyclization: Reflux the mixture for 2-3 hours.
-
Free Base Isolation: Cool the mixture. The byproduct (pseudothiohydantoin) often precipitates; filter it off. Concentrate the filtrate. Partition residue between water and DCM. Basify aqueous layer to pH 10 (NaOH). Extract the free amine into DCM.
-
Salt Formation: Dry the DCM layer (
). Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C. -
Final Polish: The hydrochloride salt will precipitate.[7] Filter, wash with cold diethyl ether, and dry under vacuum.
Part 3: Quality Control & Validation
Analytical Specifications
To ensure the protocol was successful, the product must meet these criteria:
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Characteristic peaks: |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |
| Appearance | Visual | White to Off-white crystalline powder |
| Benzyl Integrity | TLC/NMR | Absence of phenolic -OH peak (indicates ether is intact).[8] |
Troubleshooting Guide
-
Issue: Low yield in Ritter step.
-
Issue: Benzyl deprotection observed.
-
Cause: Reaction temperature too high during
addition. -
Fix: Strictly maintain T < 10°C during acid addition.
-
Workflow Logic Diagram
Caption: Figure 2. Operational workflow with critical QC checkpoint.
References
-
Jirgensons, A., et al. (2000).[5] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 12, 1709-1712. Link
-
Reddy, K. L. (2003).[1][5] "An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction." Tetrahedron Letters, 44(8), 1453-1455. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Grignard/Ritter mechanisms).
-
Organic Chemistry Portal. "Ritter Reaction: Mechanism and Recent Literature." Link
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide solution | CAS 36637-44-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. reddit.com [reddit.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Ritter Reaction [organic-chemistry.org]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. (4-(p-tolyloxy)phenyl)methanamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid - Google Patents [patents.google.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
Application Note & Protocol: Strategic Hydrochloride Salt Formation for Oxan-4-Amine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Salt Formation
In pharmaceutical development, the active pharmaceutical ingredient (API) in its freebase form often presents challenges related to solubility, stability, and handling properties. For basic compounds, such as derivatives of oxan-4-amine, conversion to a salt form is a critical strategy to overcome these limitations. The hydrochloride (HCl) salt is among the most frequently utilized due to its ability to significantly enhance aqueous solubility, improve chemical stability, and facilitate the formation of a crystalline solid with desirable physicochemical properties, such as a higher melting point and better flowability.[1][2][3] This transformation from an often oily or low-melting-point freebase to a free-flowing crystalline powder is essential for consistent formulation and manufacturing.[3]
This guide provides a comprehensive overview of the theoretical principles, practical considerations, and a detailed protocol for the successful preparation, isolation, and characterization of hydrochloride salts of oxan-4-amine derivatives.
Part 1: The Chemical Principle - An Acid-Base Reaction
The formation of an amine hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base, accepting a proton (H⁺) from hydrogen chloride (an Arrhenius and Brønsted-Lowry acid). This results in the formation of a positively charged ammonium cation and a chloride anion, which are held together by an ionic bond.[4][5]
For a stable salt to form, a significant difference between the pKa of the protonated amine (the conjugate acid) and the pKa of the acid is generally required. A commonly accepted guideline is a pKa difference of at least 3 units, which ensures a near-complete proton transfer.[6][7] Given that the pKa of HCl is approximately -6.3 and the pKa of a typical protonated secondary amine is around 11, this condition is overwhelmingly met, driving the reaction to completion.
Caption: Acid-base reaction for HCl salt formation.
Part 2: Pre-Experimental Considerations & Strategic Choices
The success of a salt formation procedure hinges on the careful selection of two key components: the source of hydrogen chloride and the solvent system.
Choosing the Right HCl Source
The choice of how to introduce HCl is critical and depends on the scale of the reaction and the required control over stoichiometry and anhydrous conditions.
| HCl Source | Description | Advantages | Disadvantages | Best For |
| Gaseous HCl | Anhydrous HCl gas is bubbled directly into the solution of the freebase. | Ensures completely anhydrous conditions, preventing hydration of the salt. High purity.[8] | Requires specialized equipment (gas cylinder, regulator, bubbler). Can be difficult to control stoichiometry on a small scale. | Large-scale synthesis; when absolute exclusion of water is critical. |
| HCl in Solvent | Commercially available solutions of HCl in an organic solvent (e.g., 4M HCl in Dioxane, 2M HCl in Diethyl Ether, or HCl in Isopropanol). | Easy to handle and measure accurately.[9][10] Good control over stoichiometry. | Introduces a co-solvent. Dioxane is a peroxide-former and has health concerns. | Lab-scale synthesis (mg to g); provides high convenience and control. |
| Aqueous HCl | Concentrated hydrochloric acid (typically ~37% in water). | Inexpensive and readily available. | Introduces water, which can prevent crystallization or lead to the formation of a hydrate. The resulting salt is often water-soluble, complicating isolation.[11] | Cases where the HCl salt is insoluble in the aqueous/organic mixture, or when a hydrate is desired. |
Note: The term "Hydrogen Chloride" typically refers to the anhydrous gas (HCl(g)), while "Hydrochloric Acid" refers to its aqueous solution (HCl(aq)).[12][13][14][15][16]
The Critical Role of the Solvent System
The ideal solvent system should meet two primary criteria:
-
Good solubility for the freebase: To ensure a homogeneous solution before acidification.
-
Poor solubility for the hydrochloride salt: To induce precipitation or crystallization upon formation.[17]
Aprotic solvents are generally preferred for this purpose.[18] The high polarity and ionic nature of the resulting salt make it insoluble in less polar organic solvents, causing it to precipitate out of the reaction mixture.
| Solvent Class | Examples | Rationale & Considerations |
| Ethers | Diethyl Ether (Et₂O), Methyl tert-butyl ether (MTBE), Tetrahydrofuran (THF) | Excellent choice for precipitating HCl salts. The freebase is often soluble, while the ionic salt is highly insoluble. Et₂O and MTBE are common choices.[9] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc) | Good general-purpose solvents with similar properties to ethers for salt formation. Often used in process chemistry. |
| Alcohols | Isopropanol (IPA), Ethanol (EtOH) | Can be used to dissolve the freebase. The resulting salt may have some solubility, so an anti-solvent (like an ether) is often added to induce precipitation. Useful for recrystallization.[11] |
| Hydrocarbons | Toluene, Heptane | Generally used as anti-solvents. The freebase may be soluble, but these are very non-polar and effectively force the ionic salt out of solution.[18] |
| Ketones | Acetone | Use with caution. Primary and secondary amines can react with ketones to form imines, especially under acidic conditions, leading to impurities.[17] |
Part 3: Detailed Experimental Protocol
This protocol provides a generalized procedure for the hydrochloride salt formation of an oxan-4-amine derivative on a laboratory scale (100 mg - 5 g).
Materials & Equipment
-
Oxan-4-amine derivative (freebase)
-
Anhydrous solvent (e.g., Diethyl Ether, Ethyl Acetate, or Isopropanol)
-
HCl source (e.g., 4M HCl in Dioxane or 2M HCl in Diethyl Ether)
-
Round-bottom flask with magnetic stir bar
-
Ice-water bath
-
Syringe or dropping funnel for addition of acid
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
Step-by-Step Procedure
-
Dissolution:
-
Accurately weigh the oxan-4-amine derivative and place it in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Add a suitable anhydrous solvent (e.g., diethyl ether) to dissolve the freebase completely. A typical concentration is 5-10 mL of solvent per gram of amine. Stir until a clear, homogeneous solution is obtained.
-
-
Acidification:
-
Calculate the molar equivalent of the amine. You will need precisely 1.0 molar equivalent of HCl. It is sometimes beneficial to use a slight excess (e.g., 1.05 eq) to ensure complete conversion, but a large excess should be avoided as it can complicate purification.
-
Cool the stirred amine solution in an ice-water bath (0-5 °C). This helps to control the exothermic nature of the reaction and promotes the formation of well-defined crystals rather than an amorphous solid or oil.[17]
-
Slowly, add the chosen HCl solution (e.g., 4M HCl in Dioxane) dropwise via syringe or dropping funnel over 15-30 minutes.[9]
-
-
Precipitation and Maturation:
-
As the HCl is added, the hydrochloride salt will begin to precipitate, often as a white solid.
-
After the addition is complete, continue stirring the resulting slurry in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion and to maximize crystal growth.
-
For very fine precipitates, it can be beneficial to allow the slurry to stand in a refrigerator overnight without stirring to allow for crystal maturation.[11]
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Ensure the filter cake is compacted well to remove as much of the mother liquor as possible.
-
-
Washing:
-
Wash the filter cake with a small amount of cold, anhydrous solvent (the same one used for the reaction is ideal, e.g., cold diethyl ether).[9] This removes any residual unreacted freebase or other soluble impurities. Perform the wash quickly to minimize dissolution of the product. Repeat 1-2 times.
-
-
Drying:
-
Dry the purified salt under vacuum, either in a vacuum oven at a mild temperature (e.g., 40-50 °C) or in a vacuum desiccator at room temperature until a constant weight is achieved. This removes all residual solvent.
-
Caption: General workflow for HCl salt formation.
Part 4: Troubleshooting Common Issues
-
Oiling Out: The salt forms as a liquid or sticky oil instead of a solid. This happens when the melting point of the salt is below the reaction temperature or when it is highly soluble in the solvent system.
-
Solution: Try a more non-polar solvent or anti-solvent (e.g., add heptane to an ethyl acetate solution). Ensure the reaction is kept sufficiently cold. Slower addition of the acid can also help.
-
-
Incomplete Precipitation: The yield is low, suggesting the salt has some solubility in the mother liquor.
-
Solution: Add an anti-solvent (e.g., heptane or MTBE) to the slurry to crash out the remaining product. Alternatively, concentrate the mother liquor under reduced pressure to induce further precipitation.
-
-
Amorphous Solid: The product is a fine powder that is difficult to filter.
-
Solution: Allow the slurry to stir or stand for a longer period (maturation) to encourage crystal growth. A slow recrystallization from a suitable solvent system (e.g., isopropanol/ether) can also improve crystallinity.
-
Part 5: Characterization & Confirmation of Salt Formation
It is essential to confirm that the desired hydrochloride salt has been formed and that the product is pure.
| Technique | Expected Result for Successful Salt Formation |
| FT-IR Spectroscopy | Disappearance of the N-H wagging bands of the free amine and appearance of a very broad and strong ammonium (N⁺-H) stretching band, typically in the 2400-3000 cm⁻¹ region.[4] |
| ¹H NMR Spectroscopy | Protons on the carbons adjacent to the nitrogen (α-protons) will typically shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the newly formed ammonium cation. The N-H proton signal will also appear, often as a broad singlet. |
| Melting Point | The hydrochloride salt should have a distinct and generally much higher melting point than the corresponding freebase.[1] A sharp melting point is also an indicator of high purity. |
| Elemental Analysis (CHN) | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the theoretical values calculated for the hydrochloride salt formula (CₓHᵧNO · HCl). This also confirms the 1:1 stoichiometry of the salt. |
| Powder X-Ray Diffraction (PXRD) | If a crystalline solid is obtained, PXRD will show a unique diffraction pattern, confirming the solid-state structure. This is crucial for polymorph screening in pharmaceutical development.[19] |
References
- Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2019). Organic Process Research & Development.
- Method for preparing an amine hydrochloride suspension. (2020).
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD Thesis, University of Glasgow. [Link]
- Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (n.d.).
- Purific
- Properties of Amines and their Hydrochloride Salt. (n.d.).
- Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- Li, S., et al. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development.
- Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.
- Shete, G., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
- Ku, M. S. (2021).
- How to make a salt of a novel compound? (2012).
- Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. (n.d.). BenchChem.
- amine salt formation in ketones as solvents. (2007). Sciencemadness.org.
- What is the difference between hydrogen chloride and hydrochloric acid? (2016). Chemistry Stack Exchange.
- Hydrogen Chloride vs. Hydrochloric Acid? (2023). Reddit.
- An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purific
- Hydrochloric acid. (n.d.). Wikipedia.
- Hydrogen Chloride vs. Hydrochloric Acid | Formula, Properties & Examples. (n.d.). Study.com.
- What is the differentiate between HCl acid and HCl gas? (2017). Quora.
- HYDROXYLAMINE HYDROCHLORIDE and ACETOXIME. (n.d.). Organic Syntheses.
- Amine and HCl - salt form
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. researchgate.net [researchgate.net]
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- 6. datapdf.com [datapdf.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. reddit.com [reddit.com]
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- 16. quora.com [quora.com]
- 17. Sciencemadness Discussion Board - amine salt formation in ketones as solvents - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. US20200392074A1 - Method for preparing an amine hydrochloride suspension - Google Patents [patents.google.com]
- 19. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Leveraging 4-[4-(Benzyloxy)phenyl]oxan-4-amine Hydrochloride as a Versatile Pharmaceutical Intermediate
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride. This intermediate is a valuable building block, combining the favorable physicochemical properties of the tetrahydropyran (oxane) ring with a synthetically versatile primary amine. We will explore the structural rationale for its use, detailing how the oxane moiety can enhance drug-like properties. Detailed, field-tested protocols for key synthetic transformations, including amide bond formation and reductive amination, are provided to enable its effective incorporation into drug discovery pipelines.
Introduction: The Strategic Advantage of the Oxane Moiety
In modern drug discovery, there is a significant drive to develop drug candidates with improved physicochemical and pharmacokinetic profiles, a concept often referred to as "escaping flatland" by increasing the three-dimensionality of molecules.[1][2] The tetrahydropyran (THP), or oxane, ring is a key structural motif in this effort.[3][4][5] As a saturated heterocycle, it offers several advantages over traditional carbocyclic or aromatic rings:
-
Improved Solubility and Reduced Lipophilicity: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, which can improve aqueous solubility and modulate pKa compared to its cyclohexyl counterpart.[5] This is a critical factor for enhancing absorption, distribution, metabolism, and excretion (ADME) profiles.[5]
-
Metabolic Stability: The THP ring is generally more resistant to metabolic degradation than many other functionalities, potentially leading to improved in vivo stability.[6]
-
Conformational Rigidity: The ring system introduces a degree of conformational constraint, which can be beneficial for optimizing binding affinity to a biological target by reducing the entropic penalty upon binding.[5]
4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride strategically places a primary amine on this beneficial oxane scaffold. The amine serves as a critical handle for synthetic diversification, while the hydrochloride salt form ensures enhanced stability, improved water solubility, and easier handling compared to the free base.[7] The 4-(benzyloxy)phenyl group provides a rigid, lipophilic core that can be oriented into binding pockets, with the benzyloxy group serving either as a stable structural element or as a protecting group for a phenol, which can be a key pharmacophoric feature.
Physicochemical Properties and Safe Handling
Before utilization, it is crucial to understand the fundamental properties and safety requirements for this intermediate.
| Property | Value |
| IUPAC Name | 4-[4-(Benzyloxy)phenyl]oxan-4-aminium chloride |
| Molecular Formula | C₁₇H₂₂ClNO₂ |
| Molecular Weight | 307.82 g/mol |
| Appearance | Typically an off-white to white solid |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane, THF |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from moisture. |
Safety & Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[8]
-
Toxicity: While specific toxicity data for this exact compound is limited, related aromatic amines and hydrochloride salts may be harmful if swallowed or inhaled and can cause skin or eye irritation.[9][11] Treat as a potentially hazardous substance.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]
Core Synthetic Applications & Protocols
The primary amine of 4-[4-(Benzyloxy)phenyl]oxan-4-amine is a nucleophile that serves as the key reactive site for building molecular complexity. As the compound is a hydrochloride salt, the amine is protonated. Therefore, a non-nucleophilic base is typically required to liberate the free amine in situ for reaction.[7][12]
Protocol 3.1: Amide Bond Formation via HATU Coupling
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[13] Using a uronium-based coupling reagent like HATU provides a highly efficient and mild method for coupling the amine intermediate with a carboxylic acid.[14]
Causality & Rationale: This protocol employs HATU to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the free amine. A hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt and scavenge the proton released during the reaction without competing in the coupling reaction.[12][14]
Sources
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- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
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- 6. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. growingscience.com [growingscience.com]
Application Notes and Protocols for 4-[4-(Benzyloxy)phenyl]oxan-4-amine HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-[4-(Benzyloxy)phenyl]oxan-4-amine HCl is a complex organic molecule with potential applications in pharmaceutical research and development. Its structure, featuring a benzyloxy-phenyl group attached to an oxane ring with an amine functionality, suggests a compound with specific handling and storage requirements to maintain its integrity and ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the recommended protocols for the handling, storage, and stability assessment of this amine hydrochloride salt, drawing upon established principles for similar chemical entities and best practices in the pharmaceutical industry.
Compound Characteristics and Hazard Identification
1.1. Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |
| Physical Form | Likely a solid crystalline powder. | Amine hydrochloride salts are typically solids at room temperature. |
| Hygroscopicity | Expected to be hygroscopic. | Amine hydrochlorides are known to readily absorb moisture from the atmosphere[1]. |
| Solubility | Likely soluble in polar protic solvents (e.g., water, methanol, ethanol) and potentially in some polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in non-polar solvents. | The hydrochloride salt form enhances aqueous solubility. The organic structure suggests some solubility in organic solvents[2]. |
| Stability | Potentially sensitive to light, high temperatures, and extreme pH conditions. | The benzyloxy-phenyl group may be susceptible to hydrolysis and oxidation. |
1.2. Hazard Identification (Inferred)
Based on data for similar compounds, the following hazards should be assumed until specific data is available.
| Hazard Class | Hazard Statement (Example) | Precautionary Statement (Example) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[3]. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water[4]. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4]. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area[4]. |
It is imperative to consult the supplier-specific Safety Data Sheet (SDS) upon receipt of the compound for definitive hazard information.
Safe Handling Protocols
Given the predicted hazards and hygroscopic nature of 4-[4-(Benzyloxy)phenyl]oxan-4-amine HCl, stringent handling protocols are necessary to ensure personnel safety and maintain compound integrity.
2.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
Caption: Workflow for Stock Solution Preparation.
4.2. Protocol for a Preliminary Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][4][5][6][7]
4.2.1. Stress Conditions
The following table outlines typical stress conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 M HCl at room temperature to 60°C for up to 24 hours. |
| Base Hydrolysis | 0.1 M NaOH at room temperature to 60°C for up to 24 hours. |
| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours. |
| Thermal Degradation | Dry heat at 60-80°C for up to 48 hours. |
| Photodegradation | Expose the solid and a solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
4.2.2. Experimental Workflow
Caption: Forced Degradation Study Workflow.
Incompatible Materials
While specific compatibility data for 4-[4-(Benzyloxy)phenyl]oxan-4-amine HCl is not available, general incompatibilities for amines and amine hydrochlorides should be considered.
-
Strong Oxidizing Agents: May react violently.
-
Strong Bases: Will deprotonate the amine hydrochloride, liberating the free amine.
-
Strong Acids: While it is a hydrochloride salt, further reaction with stronger acids under certain conditions cannot be ruled out.
-
Certain Metals: Amines can be corrosive to some metals.
A comprehensive chemical compatibility chart should be consulted when planning reactions or choosing storage containers.[8][9][10]
Conclusion
The successful use of 4-[4-(Benzyloxy)phenyl]oxan-4-amine HCl in a research and development setting is contingent upon a thorough understanding of its properties and the implementation of rigorous handling and storage protocols. Its predicted hygroscopicity and potential for degradation necessitate careful control of the experimental environment. The protocols outlined in this guide provide a framework for ensuring the integrity of the compound and the safety of the researchers. It is strongly recommended that these general guidelines be supplemented with in-house experimental data, particularly a comprehensive risk assessment based on the supplier-specific SDS.
References
-
IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Retrieved from [Link]
-
The Hendrix Group, Inc. (n.d.). Ammonium Chloride. Retrieved from [Link]
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). PMC. Retrieved from [Link]
-
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
-
JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]
-
AMT. (2025, February 3). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Retrieved from [Link]
-
Chemical Compatibility Chart. (n.d.). Retrieved from [Link]
-
AMT. (2025, February 3). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Retrieved from [Link]
-
AMT. (2025, February 3). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
NIST. (n.d.). Acid-base reactions in organic solvents. Behavior of some halogenated derivatives of phenolsulfonephthalein with different class. Retrieved from [Link]
-
DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Retrieved from [Link]
-
Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]
-
Adinco. (n.d.). CHEMICAL RESISTANCE CHART. Retrieved from [Link]
-
Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. vumc.org [vumc.org]
- 8. coleparmer.com [coleparmer.com]
- 9. walchem.com [walchem.com]
- 10. acess.nl [acess.nl]
reductive amination techniques involving tetrahydropyran-4-one derivatives
Application Note: Optimized Reductive Amination of Tetrahydropyran-4-one Derivatives
Abstract
The 4-aminotetrahydropyran moiety is a critical pharmacophore in modern drug design, serving as a polarity-modulating bioisostere for cyclohexylamines.[1] This application note details optimized protocols for the reductive amination of tetrahydropyran-4-one (THP-4-one) and its derivatives.[1] We contrast the standard Sodium Triacetoxyborohydride (STAB) method with Titanium(IV) Isopropoxide-mediated protocols, providing mechanistic insights into the inductive effects of the pyran oxygen and strategies to control stereoselectivity in substituted systems.
Part 1: Chemical Context & Mechanistic Insight
The Tetrahydropyran Advantage
In medicinal chemistry, replacing a cyclohexyl ring with a tetrahydropyran (THP) ring lowers lipophilicity (LogP) and increases metabolic stability. However, the presence of the cyclic oxygen atom at position 1 introduces unique electronic constraints compared to carbocyclic analogs:
-
Inductive Effect (-I): The electronegative oxygen creates a dipole that renders the C4-carbonyl carbon slightly more electrophilic than in cyclohexanone.[1]
-
Conformational Bias: The THP ring exists predominantly in a chair conformation. The lone pairs on the oxygen atom influence the trajectory of nucleophilic attack, although less dramatically at C4 than at the anomeric position.
Reaction Mechanism: The Iminium Pivot
The success of reductive amination relies on the formation of the iminium ion intermediate.[2] The equilibrium between the ketone and the hemiaminal is the rate-determining setup, while the reduction of the iminium ion is the irreversible product-forming step.
Key Mechanistic Pathway:
-
Condensation: Amine attacks C4 carbonyl
Hemiaminal. -
Dehydration: Acid-catalyzed loss of water
Iminium Ion.[1] -
Reduction: Hydride transfer to the C=N bond
Amine.
Visualizing the Pathway (Graphviz):
Figure 1: Mechanistic flow of reductive amination. Note that the Iminium formation is reversible; water removal or molecular sieves can drive this forward.
Part 2: Strategic Reagent Selection
Choosing the right hydride source is critical for chemoselectivity.
| Reagent | Reactivity Profile | Toxicity | Best Use Case |
| Sodium Triacetoxyborohydride (STAB) | Mild.[1] Reduces iminium ions fast, aldehydes/ketones slow. | Low | Standard Protocol. Compatible with acid-sensitive groups.[1][3] |
| Sodium Cyanoborohydride (NaCNBH3) | Mild.[2] Requires pH 6-7 control.[1][2] | High (HCN risk) | Legacy methods; only use if STAB fails due to steric bulk. |
| Ti(OiPr)4 + NaBH4 | Lewis Acid activation + dehydration agent. | Low | Weak Nucleophiles. Essential for anilines or hindered amines. |
Part 3: Optimized Experimental Protocols
Protocol A: The "Gold Standard" (STAB Method)
Based on the Abdel-Magid protocol.[1] Best for aliphatic primary/secondary amines.
Reagents:
-
Tetrahydropyran-4-one (1.0 equiv)[1]
-
Amine (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous preferred)[1]
Step-by-Step Workflow:
-
Preparation: In a clean, dry vial, dissolve the amine (1.1 equiv) and THP-4-one (1.0 equiv) in DCE (0.2 M concentration relative to ketone).
-
Acidification: Add Acetic Acid (1.0 equiv).
-
Note: If using an amine hydrochloride salt, add 1.0 equiv of TEA to neutralize the salt, then add AcOH.
-
-
Reagent Addition: Add STAB (1.4 equiv) in a single portion. The reaction may bubble slightly (H2 evolution).
-
Incubation: Stir at Room Temperature (20–25°C) for 2–16 hours.
-
Monitoring: Check LCMS for disappearance of ketone (m/z 101 for parent).
-
-
Quench: Add saturated aqueous NaHCO3 solution. Stir vigorously for 15 minutes to quench residual borohydride.
-
Workup: Extract with DCM (3x). Dry combined organics over Na2SO4. Filter and concentrate.
-
Purification: Flash chromatography (MeOH/DCM gradient) or reverse-phase prep-HPLC.
Protocol B: Titanium-Mediated Reductive Amination
Best for electron-deficient amines (anilines), bulky amines, or when Protocol A yields <20%.[1]
Reagents:
-
Tetrahydropyran-4-one (1.0 equiv)[1]
-
Amine (1.0 – 1.2 equiv)
-
Titanium(IV) Isopropoxide (Ti(OiPr)4) (1.2 – 1.5 equiv)
-
Sodium Borohydride (NaBH4) (1.5 equiv)
-
Solvent: Methanol (MeOH) or THF (dry)
Step-by-Step Workflow:
-
Complexation: In a dry flask under N2, combine THP-4-one , Amine , and Ti(OiPr)4 (neat or in minimal THF).
-
Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours).
-
Why? Ti(OiPr)4 acts as a Lewis acid and water scavenger, forcing imine formation.[4]
-
-
Dilution: Dilute the viscous mixture with MeOH (anhydrous).
-
Reduction: Cool to 0°C. Carefully add NaBH4 pellets/powder (exothermic!).
-
Workup (Crucial Step):
-
Add 1N NaOH or water to quench. A thick white precipitate (TiO2) will form.
-
Filter through a Celite pad to remove titanium salts.
-
Wash the pad with EtOAc. Extract filtrate as usual.
-
Part 4: Stereochemical Considerations
When using substituted tetrahydropyran-4-ones (e.g., 2-methyl-THP-4-one), reductive amination creates a new stereocenter at C4.[1]
-
Thermodynamic Control (Equatorial Amine): STAB reduction typically delivers the hydride from the axial direction (less sterically hindered trajectory in the chair conformer), yielding the equatorial amine.
-
Result: The Trans isomer (relative to a C2 substituent) is generally the major product.
-
-
Kinetic Control (Axial Amine): To access the axial amine, use bulky reducing agents (e.g., L-Selectride) on the pre-formed imine at low temperature (-78°C).[1]
Decision Tree for Protocol Selection:
Figure 2: Decision matrix for selecting the optimal reductive amination condition.[1]
Part 5: Troubleshooting & Safety
Common Failure Modes
-
Bis-Alkylation: Occurs with primary amines.[1]
-
Fix: Use excess amine (1.5–2.0 equiv) or switch to the stepwise Ti-mediated protocol (Protocol B) which forms the imine quantitatively before reduction.[1]
-
-
No Reaction (Ketone Recovery):
-
Fix: The imine is not forming. Add 4Å Molecular Sieves or switch to Protocol B (Titanium is a potent dehydrating agent).
-
-
Stuck at Intermediate (Hydroxyl-amine):
-
Fix: Acid catalysis is insufficient. Ensure AcOH is present (Protocol A) or increase temperature during the imine formation step (Protocol B).
-
Safety Note
-
STAB: Evolves H2 gas upon reaction with acid/protic solvents. Ensure venting.
-
Ti(OiPr)4: Hydrolyzes rapidly in air. Syringe transfer techniques are required.
-
DCE: A suspected carcinogen. Handle in a fume hood.
References
-
Abdel-Magid, A. F., et al. (1996).[5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Primary, Secondary, and Tertiary Amines." Journal of the Chemical Society, Perkin Transactions 1.
-
Tripathy, S., et al. (2021). "Recent Advances in Reductive Amination: A Review." Current Organic Chemistry.
Sources
- 1. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. designer-drug.com [designer-drug.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sodium Triacetoxyborohydride [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[4-(Benzyloxy)phenyl]oxan-4-amine Hydrochloride
Welcome to the dedicated technical support guide for the synthesis of 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
The primary synthetic route to this target molecule involves the reductive amination of the precursor ketone, 4-[4-(Benzyloxy)phenyl]oxan-4-one. While straightforward in principle, this transformation is sensitive to various parameters that can significantly impact the outcome. This guide addresses the most common challenges encountered during this process in a practical, question-and-answer format.
Core Synthesis Pathway: Reductive Amination
The conversion of the ketone to the desired primary amine is typically achieved via a one-pot reductive amination procedure. This process involves the initial formation of an imine intermediate, which is then reduced in situ to the final amine.
Caption: General workflow for the reductive amination synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is consistently low (<60%). What are the most common culprits?
Low yield in this reductive amination is typically traced back to one of three issues: inefficient imine formation, competing side reactions, or suboptimal choice of reagents.
-
Inefficient Imine Formation: The reaction between the ketone and the amine source (e.g., ammonium acetate) is an equilibrium process.[1] If the intermediate imine is not formed in sufficient concentration, the subsequent reduction step will naturally result in a low yield of the desired amine.
-
Side Reactions: The most significant side reaction is the direct reduction of the starting ketone to the corresponding alcohol, 4-[4-(Benzyloxy)phenyl]oxan-4-ol.[2] This occurs when the reducing agent is not selective and attacks the ketone carbonyl group faster than or concurrently with the imine.
-
Reagent Choice: The selection of the reducing agent and the amine source is critical. A non-selective or overly aggressive reducing agent will favor alcohol formation, while an inappropriate pH can hinder imine formation or accelerate reagent decomposition.[3][4]
Q2: How can I minimize the formation of the alcohol side-product?
Minimizing the alcohol by-product is the single most effective way to improve the yield of the desired amine. This is achieved by selecting a reducing agent that is highly selective for the protonated imine (iminium ion) over the ketone.[4]
The recommended solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃).
Unlike stronger hydrides like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, sterically hindered reagent that reacts much faster with the iminium ion intermediate than with the ketone starting material.[3] This high selectivity dramatically reduces the formation of the unwanted alcohol. While sodium cyanoborohydride (NaBH₃CN) is also selective, NaBH(OAc)₃ is generally preferred due to its lower toxicity and often superior performance, giving higher yields and fewer side products.[3][5]
Q3: Which reducing agent is best for this synthesis?
The choice of reducing agent is critical for success. Here is a comparison of common options for this one-pot reaction:
| Reducing Agent | Pros | Cons | Recommendation |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | - High selectivity for imines over ketones.[3]- Mild reaction conditions.- Non-toxic byproducts.- Generally high yielding.[4] | - More expensive than NaBH₄.- Moisture sensitive. | Highly Recommended. The best choice for maximizing yield and minimizing side products in a one-pot procedure. |
| Sodium Cyanoborohydride (NaBH₃CN) | - Good selectivity for imines at controlled pH (6-7).[4]- Stable in weakly acidic conditions.[1] | - Highly toxic ; generates HCN gas upon acidic workup or at low pH.- Can sometimes be less effective than NaBH(OAc)₃. | Use with Caution. A viable but less safe alternative. Strict safety protocols are mandatory. |
| Sodium Borohydride (NaBH₄) | - Inexpensive and readily available. | - Poor selectivity. Rapidly reduces the starting ketone to an alcohol.[6][7]- Requires a two-step (indirect) procedure for good yields. | Not Recommended for One-Pot. Only suitable if the imine is pre-formed and isolated before reduction.[7] |
| Catalytic Hydrogenation (H₂, Pd/C) | - "Green" and cost-effective for large scale.- High yielding under optimized conditions. | - May reduce the benzyloxy protecting group (debenzylation).- Requires specialized high-pressure equipment.- Catalyst can be inhibited by amine products.[3] | Feasible but Complex. Requires careful screening for catalyst compatibility to avoid deprotection. |
Q4: What is the optimal pH for the reaction, and how do I control it?
The reaction pH is a delicate balance. It must be acidic enough to catalyze the dehydration of the hemiaminal to form the imine, but not so acidic that it significantly deactivates the amine nucleophile or rapidly decomposes the hydride reagent.[1]
For most reductive aminations, a pH of 4-6 is optimal.
-
How to Control pH: The use of ammonium acetate (NH₄OAc) as the amine source is highly advantageous as it also functions as a buffer, naturally maintaining the pH within the desired range. If using other ammonia sources like ammonium chloride with a separate acid catalyst (like acetic acid), careful monitoring is required.[4] Acetic acid is often used as a catalyst and co-solvent, particularly with NaBH(OAc)₃.[3]
Q5: I'm struggling with the purification and isolation of the final hydrochloride salt. Any tips?
The final product is an amine hydrochloride salt, which is typically a crystalline solid. Isolation issues often stem from impurities or improper workup.
-
Workup Procedure: After the reaction is complete, it should be quenched carefully (e.g., with a saturated NaHCO₃ solution) to neutralize any remaining acid and hydride reagent. The free amine product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the Organic Layer: Wash the combined organic extracts with water and then brine to remove water-soluble impurities. Dry the organic layer thoroughly with a drying agent like anhydrous Na₂SO₄ or MgSO₄.
-
Salt Formation: Filter off the drying agent and concentrate the solution. Dissolve the crude free-base amine in a suitable solvent (e.g., ethyl acetate, diethyl ether, or isopropanol). Then, add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
-
Precipitation and Filtration: The hydrochloride salt should precipitate out of the solution. Cooling the mixture in an ice bath can aid crystallization. Collect the solid product by vacuum filtration, wash it with a small amount of cold solvent (like diethyl ether) to remove soluble impurities, and dry it under vacuum.[8][9] If the product crashes out as an oil, try using a different solvent system or scratching the flask to induce crystallization.
Troubleshooting Decision Guide
If your reaction fails or gives a poor yield, use this flowchart to diagnose the likely cause. Start by analyzing a sample of your crude reaction mixture by TLC or LC-MS.
Caption: A decision tree for troubleshooting common synthesis issues.
Optimized Experimental Protocol
This protocol utilizes the recommended reagents for maximizing yield and purity.
Reaction: Reductive amination of 4-[4-(Benzyloxy)phenyl]oxan-4-one.
Reagents & Materials:
-
4-[4-(Benzyloxy)phenyl]oxan-4-one (1.0 equiv)
-
Ammonium Acetate (NH₄OAc) (5-10 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (solvent)
-
Acetic Acid (optional, 0-1 equiv)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
HCl solution (e.g., 2M in diethyl ether)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-[4-(Benzyloxy)phenyl]oxan-4-one (1.0 equiv) and ammonium acetate (5-10 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to form a stirrable suspension (approx. 0.1-0.2 M concentration of the ketone). If using acetic acid as a catalyst, it can be added at this stage.
-
Reagent Addition: Begin stirring the mixture at room temperature. Add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise over 10-15 minutes. Note: The reaction can be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS until complete.
-
Workup - Quench & Extract: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Workup - Wash & Dry: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free-base amine.
-
Purification (Optional): If the crude product is not sufficiently pure, it can be purified by flash column chromatography on silica gel at this stage.
-
Salt Formation: Dissolve the purified free-base amine in a minimal amount of ethyl acetate or diethyl ether. While stirring, slowly add a 2M solution of HCl in diethyl ether until precipitation is complete.
-
Isolation: Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under high vacuum to afford the final 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride as a solid.
References
-
Taylor & Francis eBooks. (n.d.). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Retrieved from [Link]
-
Kang, G., Xiao, L. J., Hesp, K. D., Huh, C. W., Lian, Y., Richardson, P., Schmitt, D. C., Hong, K., & Yu, J. Q. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. Organic Letters, 25(22), 4075–4079. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2025). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
MDPI. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. (4-(p-tolyloxy)phenyl)methanamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Benzyloxy-Phenyl-Oxan-4-amine Synthesis
Topic: Temperature-Controlled Stereoselective Reductive Amination of Benzyloxy-Phenyl-Tetrahydropyran-4-ones. Document ID: TSC-ORG-2026-05 Status: Active Audience: Medicinal Chemists, Process Chemists.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Challenge: Synthesizing benzyloxy-phenyl-oxan-4-amine (a functionalized 4-amino-tetrahydropyran) requires precise control over the reductive amination of the corresponding ketone. The presence of the benzyloxy (BnO-) and phenyl groups on the oxane ring creates a biased steric environment.
Temperature is the primary lever for controlling two critical outcomes:
-
Diastereomeric Ratio (dr): Controlling cis vs. trans amine formation relative to the phenyl/benzyloxy substituents.
-
Chemo-selectivity: Preventing the direct reduction of the ketone to the alcohol (a "dead-end" byproduct).
The Solution: This guide details a Temperature-Phased Protocol that decouples imine formation (Thermodynamic Phase) from hydride reduction (Kinetic Phase), utilizing Sodium Triacetoxyborohydride (STAB) as the preferred reagent.
The Thermodynamics of Stereocontrol
To optimize this reaction, you must visualize the competing pathways. The reaction proceeds through a reversible iminium intermediate followed by an irreversible reduction.
Reaction Pathway Diagram
Figure 1: Kinetic vs. Thermodynamic branching in reductive amination of substituted oxanes.
Optimization Protocol: The "Temperature-Phased" Approach
Do not run this reaction at a single static temperature. For maximum yield and stereocontrol, follow this two-stage thermal profile.
Phase 1: Imine Formation (Thermodynamic Control)
Goal: Drive the equilibrium completely to the imine to prevent direct ketone reduction.
-
Temperature: 40°C – 60°C (or Reflux depending on solvent).
-
Reagents: Ketone + Amine + Acid Catalyst (Acetic Acid) + Dehydrating Agent (Ti(OiPr)₄ or MgSO₄).
-
Why: Imine formation is often endothermic and sterically hindered by the phenyl/benzyloxy groups. Heat ensures complete conversion.
-
Checkpoint: Monitor by 1H NMR or IR (disappearance of C=O stretch ~1715 cm⁻¹).
Phase 2: Reduction (Kinetic Control)
Goal: Lock in the stereochemistry.
-
Temperature: Cool to -20°C or 0°C before adding the hydride.
-
Why: At low temperatures, the hydride attacks from the least hindered face (axial attack), typically yielding the equatorial amine (often the trans isomer relative to bulky substituents).
-
Note: STAB is preferred over NaCNBH₃ because it is less toxic and works faster in weakly acidic media [1].
Troubleshooting Guide
Use this matrix to diagnose failure modes based on your crude reaction data.
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Imine formation was incomplete before hydride addition. | Increase Phase 1 Temp. Reflux ketone/amine with Ti(OiPr)₄ for 2h before cooling and adding STAB. |
| High Alcohol Byproduct | Direct reduction of ketone occurred (competed with imine). | Sequential Addition. Do NOT mix ketone, amine, and hydride simultaneously. Ensure imine is formed first. |
| Wrong Diastereomer | Thermodynamic equilibration occurred during reduction.[1] | Lower Phase 2 Temp. Perform the reduction at -78°C or -20°C. Switch to a bulkier hydride (e.g., L-Selectride) if using pre-formed imine. |
| De-benzylation | Hydrogenolysis of the Bn group. | Avoid Pd/C + H₂. Use hydride reagents (STAB/NaBH₄) instead of catalytic hydrogenation. Bn ethers are stable to borohydrides. |
| Gel/Emulsion during Workup | Titanium salts (if Ti(OiPr)₄ used). | Quench with Rochelle's Salt. Stir with sat. aq. potassium sodium tartrate for 2h until layers separate clearly. |
Decision Tree for Process Optimization
Follow this logic flow to determine your next experimental move.
Figure 2: Logic flow for troubleshooting reaction outcomes.
Validated Experimental Protocol
Target: Synthesis of cis-4-amino-benzyloxy-phenyl-oxane (Example).
-
Imine Formation (Phase 1):
-
Charge a dry flask with Benzyloxy-phenyl-oxan-4-one (1.0 equiv) and Amine (1.2 equiv) in Dichloroethane (DCE).
-
Add Acetic Acid (1.5 equiv).
-
Optimization: If the ketone is hindered, add Ti(OiPr)₄ (1.5 equiv) neat.
-
Stir at 50°C for 2–4 hours.
-
-
Reduction (Phase 2):
-
Cool the reaction mixture to 0°C (ice bath).
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.
-
Allow to warm to Room Temperature (RT) overnight (approx. 12h).
-
-
Workup:
-
Quench with sat. NaHCO₃ (or Rochelle's salt if Ti was used).
-
Extract with DCM. Dry organic layer over Na₂SO₄.
-
Note: The amine product may require column chromatography (DCM/MeOH/NH₃) for purification.
-
Frequently Asked Questions (FAQs)
Q: Can I use NaBH₄ instead of STAB? A: Yes, but with caveats. NaBH₄ is a stronger reducing agent and less selective. It may reduce the ketone before the imine forms, leading to alcohol impurities. If you must use NaBH₄, you must pre-form the imine (methanol, reflux, 2h) completely before adding the borohydride at 0°C [2].
Q: Why is the Benzyloxy (Bn) group important to consider? A: While stable to borohydrides, the Bn group adds significant lipophilicity and steric bulk. In 4-substituted oxanes, the Bn group (likely at C2 or C3) will dictate the ring conformation (chair flip). The hydride will attack from the face opposite the largest axial substituent.
Q: My product is a mixture of isomers. Can I separate them? A: Often, yes. The cis and trans amino-oxanes usually have distinct polarity differences due to the orientation of the lone pair on the nitrogen relative to the oxygen in the ring. Try silica chromatography with a slow gradient of MeOH in DCM (0% to 10%).
References
-
Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.
- Eliel, E. L. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Technical Support Center: Managing Hygroscopicity in Amine Hydrochloride Salts
Welcome to the technical support center dedicated to addressing the challenges associated with the hygroscopicity of amine hydrochloride (HCl) salts. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with moisture uptake in their active pharmaceutical ingredients (APIs) and research compounds. Here, we will explore the underlying science, provide actionable troubleshooting guides, and answer frequently asked questions to ensure the stability, handling, and efficacy of your compounds.
Introduction: The Double-Edged Sword of Amine HCl Salts
Amine hydrochloride salts are a cornerstone of pharmaceutical development. The protonation of a basic amine with hydrochloric acid is a widely used strategy to improve the solubility and bioavailability of drug candidates. However, this very strategy can introduce a significant challenge: hygroscopicity. The presence of the chloride ion, a small and highly electronegative species, can lead to a high lattice energy in the resulting salt crystal. While this often results in a stable, high-melting-point solid, it can also create a strong affinity for atmospheric moisture, leading to physical and chemical instability.
This guide provides a structured approach to understanding, diagnosing, and resolving these hygroscopicity-related issues.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered during the handling and formulation of amine HCl salts.
FAQ 1: My amine HCl salt was a free-flowing powder, but now it's a sticky solid. What happened?
Answer: This is a classic sign of hygroscopicity, where the salt has absorbed a significant amount of moisture from the atmosphere. This phenomenon is governed by the critical relative humidity (CRH) of the compound. When the ambient relative humidity (RH) exceeds the CRH, the compound will begin to absorb water, potentially leading to deliquescence, where it dissolves in the absorbed moisture to form a saturated solution.
Troubleshooting Steps:
-
Assess Storage Conditions: Immediately check the relative humidity of your storage environment. Amine HCl salts should be stored in desiccators or controlled low-humidity environments (<40% RH is a good starting point, but the ideal RH depends on the specific salt's CRH).
-
Drying: The material can often be salvaged by drying under vacuum at a moderately elevated temperature. Caution: Ensure the temperature is well below the compound's decomposition point. A thermogravimetric analysis (TGA) can help determine the optimal drying temperature.
-
Re-evaluation of Handling: Review your standard operating procedures (SOPs). How long is the material exposed to ambient conditions during weighing and transfer? Minimizing this exposure is critical. Consider using a glove box with a controlled atmosphere for sensitive compounds.
FAQ 2: I'm observing changes in my compound's solid-state properties (e.g., XRPD pattern, DSC thermogram). Could this be related to moisture?
Answer: Absolutely. Moisture can induce polymorphic transformations or conversions from a crystalline to an amorphous state (or vice-versa). Water molecules can be incorporated into the crystal lattice, forming hydrates, which are distinct crystalline forms with their own unique physicochemical properties.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solid-state changes.
FAQ 3: My formulation is showing poor flowability and caking. How can I improve this?
Answer: Poor flow and caking are direct consequences of moisture-induced particle agglomeration. Even a small amount of surface moisture can form liquid bridges between particles, leading to these issues.
Mitigation Strategies:
-
Formulation with Excipients: Incorporate excipients with a high capacity for moisture sorption, such as colloidal silicon dioxide or microcrystalline cellulose. These act as "moisture scavengers."
-
Granulation: Consider a wet or dry granulation process. This can create larger, more uniform particles that are less prone to the effects of surface moisture.
-
Salt Screening: This is a more fundamental approach. The hygroscopicity is an intrinsic property of the specific salt form. It may be necessary to screen for alternative salt forms (e.g., mesylate, tosylate, or even co-crystals) that exhibit better physical stability.
Part 2: In-Depth Protocols & Methodologies
Protocol 1: Gravimetric Sorption Analysis (GSA)
This experiment is fundamental to characterizing the hygroscopicity of a material. It measures the change in mass of a sample as it is exposed to a range of controlled relative humidity levels.
Objective: To determine the critical relative humidity (CRH) and generate a moisture sorption-desorption isotherm.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the amine HCl salt onto the GSA microbalance pan.
-
Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) at a controlled temperature (e.g., 25 °C) until a stable weight is achieved. This establishes the dry baseline.
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample weight to equilibrate before proceeding to the next RH level.
-
Desorption Phase: Once 90% RH is reached, decrease the RH in the same stepwise manner back to 0% to assess the reversibility of water uptake.
-
Data Analysis: Plot the percentage change in mass against the relative humidity. The resulting plot is the moisture sorption isotherm.
Data Interpretation:
| Isotherm Shape (IUPAC Classification) | Interpretation | Implication for Amine HCl Salt |
| Type I | Microporous material, monolayer adsorption. | Unlikely for a crystalline salt, may indicate a porous structure. |
| Type II | Non-porous or macroporous material, monolayer-multilayer adsorption. | A common profile for crystalline solids. A sharp uptake at a specific RH indicates the CRH and potential deliquescence. |
| Type III | Weak adsorbate-adsorbent interactions. | Indicates that water-water interactions are stronger than water-salt interactions. The material is likely not highly hygroscopic. |
| Hysteresis Loop | The desorption curve does not follow the sorption curve. | Suggests the formation of a stable hydrate or a change in the solid form. |
Protocol 2: A Practical Approach to Salt Screening for Reduced Hygroscopicity
Objective: To identify an alternative salt form of a basic API with improved physical stability.
Caption: Workflow for alternative salt form screening.
Methodology:
-
Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable acids. Consider alternatives to HCl such as methanesulfonic acid (mesylate), p-toluenesulfonic acid (tosylate), sulfuric acid (sulfate), and dicarboxylic acids (e.g., succinic, tartaric). The pKa of the acid should be sufficiently lower than that of the basic API to ensure salt formation.
-
Solvent Selection: Choose a range of solvents in which the free base is soluble but the resulting salt is likely to be less soluble, promoting crystallization. Common choices include ethanol, isopropanol, acetone, and ethyl acetate.
-
Execution: In parallel vials, dissolve the amine free base in a chosen solvent. Add a stoichiometric equivalent of the selected acid. Allow the solutions to stir, cool, or evaporate slowly to induce crystallization.
-
Isolation and Analysis: Isolate any resulting solids by filtration and dry them thoroughly.
-
Characterization: Each new solid should be analyzed by:
-
X-Ray Powder Diffraction (XRPD): To confirm it is a new crystalline form.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and identify any phase transitions.
-
Hygroscopicity Testing: Subject the most promising candidates to GSA or a static sorption test (storing samples in chambers of known RH and measuring weight gain over time).
-
Part 3: The Science Behind Hygroscopicity
The tendency of an amine HCl salt to absorb water is a complex interplay of thermodynamics and crystal structure. A key concept is the Gibbs free energy of hydration . Water absorption is a spontaneous process when the change in Gibbs free energy (ΔG) for the transition from a dry to a hydrated state is negative.
This can be influenced by:
-
Lattice Energy: A very high crystal lattice energy can make it difficult for water molecules to penetrate and disrupt the structure. However, if the ions have a very high affinity for water (high hydration energy), this can overcome the lattice energy.
-
Hydrogen Bonding: The presence of the N-H+ donor group and the Cl- acceptor allows for strong hydrogen bonding with water molecules.
-
Molecular Packing: Inefficient packing in the crystal lattice can create voids that are readily occupied by water molecules.
Understanding these principles allows for a more rational approach to salt selection and formulation design, moving beyond simple trial and error.
References
-
Hygroscopicity in Pharmaceutical Solids. Pharmaceutical Technology.[Link]
-
Salt Selection in Drug Development. American Pharmaceutical Review.[Link]
-
The Importance of Salt Selection in Drug Development. SGS.[Link]
-
ICH Q1A (R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[Link]
- Water Content and Hygroscopicity.European Pharmacopoeia (Ph. Eur.), Chapter 5.11. [This is a standard reference and direct deep links are often not stable. Access is typically via subscription to the Pharmacopoeia.]
Technical Guide: Minimizing Side Reactions in Oxan-4-amine Hydrochloride Formation
Executive Summary & Molecule Profile
Oxan-4-amine (systematically known as 4-aminotetrahydropyran ) is a critical heterocyclic building block in medicinal chemistry. While the synthesis appears straightforward—typically a reductive amination of tetrahydro-4H-pyran-4-one—users frequently encounter three specific failure modes:
-
Dimerization: Formation of the secondary amine impurity (bis(tetrahydropyran-4-yl)amine).
-
Incomplete Conversion: Residual ketone due to equilibrium limitations.
-
Salt Formation Issues: Hygroscopic "oiling out" during hydrochloride salt formation.
This guide provides a mechanistic breakdown of these side reactions and self-validating protocols to minimize them.
Target Molecule Data
| Property | Value |
| Common Name | Oxan-4-amine HCl; 4-Aminotetrahydropyran HCl |
| CAS Number | 33024-60-1 (HCl salt) |
| MW | 137.61 g/mol (HCl salt) |
| Key Impurity | Secondary Amine Dimer (MW ~185 free base) |
Module 1: The Dimerization Trap (Mechanism & Mitigation)
The most persistent side reaction in primary amine synthesis via reductive amination is the formation of the secondary amine (dimer). This occurs when the newly formed primary amine competes with the ammonia source to react with the remaining ketone.
Mechanistic Pathway (Visualization)
The following diagram illustrates the competing pathways. The Green path is desired; the Red path is the parasitic dimerization.
Figure 1: Kinetic competition between primary amine formation and secondary amine dimerization.
Troubleshooting Guide: Minimizing Dimerization
| Issue | Diagnostic | Root Cause | Corrective Action |
| High Dimer Content (>5%) | LCMS shows peak at M+ ~84 mass units relative to product. | Low [NH3]:[Ketone] ratio. If ammonia is depleted, the product amine becomes the best nucleophile. | Increase NH3 equivalents. Use at least 10–15 eq of Ammonium Acetate or NH3 in MeOH. |
| Incomplete Conversion | Significant starting material remaining after 24h. | Water Accumulation. Water inhibits imine formation (Le Chatelier's principle). | Add Molecular Sieves (3Å) or use anhydrous solvents (MeOH/EtOH). |
| Runaway Exotherm | Temperature spike upon reducing agent addition. | Fast Addition. Rapid hydride addition reduces the ketone directly to the alcohol (side product) or favors dimerization. | Stepwise Addition. Allow imine formation for 1–2h before adding the reducing agent (e.g., NaBH3CN or NaBH(OAc)3). |
Module 2: Salt Formation & Hygroscopicity
Users often report that adding HCl turns their reaction mixture into a sticky, non-filterable gum. This is due to the high solubility of the salt in water/alcohol mixtures and its hygroscopic nature.
The "Anti-Goo" Protocol
To ensure a free-flowing crystalline solid, you must control the solvent polarity during acidification.
Step-by-Step Protocol:
-
Free Base Isolation: After the reaction, basify (pH > 12) with NaOH and extract into Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) . Do not use ethyl acetate (amines can attack the ester).
-
Drying: Dry the organic layer thoroughly over Na2SO4. Any residual water will lead to gum formation.
-
Acidification:
-
Do not use aqueous HCl.
-
Cool the organic solution to 0°C.
-
Add 4M HCl in Dioxane or 2M HCl in Diethyl Ether dropwise.
-
-
Precipitation: The salt should crash out immediately as a white solid.
-
Filtration: Filter under nitrogen (to prevent moisture absorption) and wash with cold ether.
Module 3: Purification Logic (Decision Tree)
If your crude product is impure, use this logic flow to determine the cleanup strategy. Distillation is often superior to column chromatography for these small polar amines.
Figure 2: Purification decision matrix based on impurity profile.
Frequently Asked Questions (FAQ)
Q: Can I use NaBH4 instead of NaBH3CN? A: Proceed with caution. NaBH4 is a stronger reducing agent and will reduce the ketone to the alcohol (oxan-4-ol) faster than it reduces the imine. If you must use NaBH4, you must pre-form the imine (stir ketone + amine for 2 hours) before adding the borohydride at 0°C. NaBH(OAc)3 is a safer, non-toxic alternative to Cyanoborohydride that maintains high selectivity.
Q: My product is turning pink/brown upon storage. Why? A: Free amines are prone to air oxidation. Ensure you have fully converted the amine to the HCl salt . If the salt is discoloring, it likely contains trace acid or metal residues. Recrystallize from Isopropanol/Ethanol to remove trace impurities.
Q: Why is the yield low using the Leuckart-Wallach (Formic acid) method? A: The Leuckart reaction often yields the N-formyl intermediate (N-(tetrahydro-2H-pyran-4-yl)formamide) rather than the free amine. You must perform a subsequent hydrolysis step (reflux in 6M HCl for 4-6 hours) to cleave the formyl group and release the amine hydrochloride.
References
-
Synthesis of 4-aminotetrahydropyran (Patent)
-
Mechanistic Insight (Reductive Amination)
-
Safety & Handling
-
Title: 4-Aminotetrahydropyran hydrochloride - Substance Profile.[1]
- Source: PubChem (N
-
URL:
-
Sources
- 1. 4-Aminotetrahydropyran hydrochloride CAS#: 33024-60-1 [m.chemicalbook.com]
- 2. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
stability of 4-[4-(Benzyloxy)phenyl]oxan-4-amine HCl in aqueous solution
Welcome to the technical support resource for 4-[4-(Benzyloxy)phenyl]oxan-4-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability-related issues encountered when working with this compound in aqueous solutions.
Part 1: General Stability & Handling FAQs
This section addresses the most common initial questions regarding the properties, handling, and storage of 4-[4-(Benzyloxy)phenyl]oxan-4-amine HCl.
Q1: What is 4-[4-(Benzyloxy)phenyl]oxan-4-amine HCl and why is it supplied as a hydrochloride (HCl) salt?
A: 4-[4-(Benzyloxy)phenyl]oxan-4-amine HCl is a synthetic organic compound featuring a central oxane (tetrahydropyran) ring, an amine group, and a benzyloxy-substituted phenyl moiety. It is typically supplied as a hydrochloride (HCl) salt for several critical reasons that enhance its utility in research settings:
-
Improved Aqueous Solubility: The free base form of many amines has limited solubility in water. Converting the amine to its hydrochloride salt significantly increases its polarity and, therefore, its solubility in aqueous media and other polar solvents.[1][2] This is crucial for preparing stock solutions for biological assays and other experiments.
-
Enhanced Stability: The primary amine group in the free base form possesses a lone pair of electrons, making it susceptible to atmospheric oxidation, which can lead to the formation of various degradation products like N-oxides or oximes.[3] By forming the HCl salt, the amine is protonated (R-NH₃⁺), which ties up this lone pair, effectively protecting it from oxidative degradation and significantly increasing the compound's shelf life and stability.[1][3]
-
Solid-State Properties: The crystalline salt form often has more consistent and favorable solid-state properties (e.g., melting point, crystallinity, non-hygroscopicity) compared to the free base, making it easier to handle, weigh, and formulate accurately.
Q2: What are the primary stability concerns when preparing aqueous solutions of this compound?
A: While the HCl salt form enhances stability, once dissolved in an aqueous solution, two primary degradation pathways become the main concern for 4-[4-(Benzyloxy)phenyl]oxan-4-amine HCl:
-
Acid-Catalyzed Hydrolysis of the Benzyl Ether: The benzyloxy group (-O-CH₂-Phenyl) is an ether linkage. Benzyl ethers are known to be susceptible to cleavage under acidic conditions.[4] Since 4-[4-(Benzyloxy)phenyl]oxan-4-amine HCl is the salt of a weak base and a strong acid, its aqueous solutions will be inherently acidic. This acidic environment can catalyze the hydrolysis of the benzyl ether bond.
-
Oxidation: Although the protonated amine is protected, other parts of the molecule can still be susceptible to oxidation, especially under "stress" conditions such as exposure to heat, light, or trace metal ion contaminants.[5][6] The ether linkage within the oxane ring and the benzylic position are potential sites for oxidative attack.
Understanding and mitigating these two pathways are critical for ensuring the integrity of your experimental results.
Q3: How should I prepare and store aqueous stock solutions to maximize stability?
A: To minimize degradation, follow these guidelines for preparing and storing aqueous solutions:
-
Solvent Choice: Use high-purity, deoxygenated water (e.g., HPLC-grade, boiled and cooled under an inert gas like nitrogen or argon) to minimize dissolved oxygen and reduce oxidative degradation.
-
pH Control: The solution's inherent acidity can promote hydrolysis. If your experimental protocol allows, consider using a buffered solution. The ideal pH is one that balances solubility and stability. A weakly acidic to neutral pH (e.g., pH 5-7) is often a good starting point. Avoid strongly acidic or basic conditions.
-
Temperature: Store stock solutions at low temperatures, such as 2-8°C. For long-term storage (weeks to months), freezing at -20°C or -80°C is recommended. However, perform freeze-thaw stability tests to ensure the compound does not degrade during this process. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.[6] Photodegradation is a common issue, and photostability testing is a standard part of regulatory stress testing.[7]
-
Inert Atmosphere: For maximum stability, especially for long-term storage, overlaying the solution with an inert gas like nitrogen or argon before sealing can prevent oxidation.
Part 2: Troubleshooting Guide: Common Experimental Issues
This section provides a deeper dive into specific problems you might encounter and links them to the underlying chemical mechanisms.
Q4: I'm observing a loss of potency or the appearance of new peaks in my HPLC analysis over time. What is the likely cause?
A: This is a classic sign of chemical degradation. Based on the structure of 4-[4-(Benzyloxy)phenyl]oxan-4-amine HCl, the most probable cause is the acid-catalyzed hydrolysis of the benzyl ether linkage.
Causality: The acidic nature of the aqueous HCl salt solution provides the protons needed to catalyze the cleavage of the C-O bond of the ether. This reaction would yield two primary degradation products:
-
Degradant 1: 4-(4-aminooxan-4-yl)phenol
-
Degradant 2: Benzyl alcohol (which may be further converted to benzyl chloride in the presence of HCl)
These new molecules will have different polarities and thus different retention times on a reverse-phase HPLC column, appearing as new peaks. The consumption of the parent compound leads to the observed loss of potency.
Q5: My solution, which was initially colorless, has developed a yellow or brown tint. What does this indicate?
A: Color change is often an indicator of oxidation. While hydrolysis products are typically colorless, oxidative degradation can lead to the formation of highly conjugated systems or quinone-like structures, which absorb light in the visible spectrum and appear colored.
Causality: One potential hydrolysis product is a substituted 4-aminophenol.[8] Aminophenols are notoriously unstable and readily oxidize, especially in neutral to basic solutions, to form quinone-imines, which are highly colored.[8] Even if hydrolysis is the initial degradation step, the subsequent oxidation of one of its products can cause the color change. This underscores the importance of using deoxygenated water and protecting solutions from air.
Q6: The pH of my buffered solution seems to be a critical factor for stability. How do I determine the optimal pH?
A: The stability of many drugs is highly pH-dependent, often showing a U-shaped or V-shaped pH-rate profile.[5] For this compound, you have competing stability concerns:
-
At low pH (e.g., < 4): The rate of acid-catalyzed hydrolysis of the benzyl ether is likely to be high.
-
At high pH (e.g., > 8): The amine will be deprotonated to its free base form, making it susceptible to oxidation. Furthermore, the phenolic hydroxyl group of the potential hydrolysis product (4-(4-aminooxan-4-yl)phenol) would be deprotonated, making it extremely sensitive to oxidation.
Therefore, the pH of maximum stability is likely in the weakly acidic to neutral range (approximately pH 5-7). To determine this empirically, you can perform a kinetic study by preparing solutions in a series of buffers across a wide pH range (e.g., pH 3 to 9), storing them at an elevated temperature (e.g., 50°C) to accelerate degradation, and analyzing the remaining parent compound concentration by HPLC at various time points.
Part 3: Experimental Protocols & Workflows
These protocols provide a validated starting point for your own experiments.
Protocol 1: Recommended Procedure for Preparing an Aqueous Stock Solution
-
Preparation: Work in an area protected from direct sunlight. Use HPLC-grade water or a suitable buffer (e.g., citrate or phosphate buffer, pH 6.0).
-
Deoxygenation: Sparge the solvent with an inert gas (e.g., high-purity nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of 4-[4-(Benzyloxy)phenyl]oxan-4-amine HCl using an analytical balance.
-
Dissolution: Add the solid to the deoxygenated solvent in a volumetric flask. Use a vortex mixer or sonicate briefly to ensure complete dissolution.
-
Storage: Transfer the solution to a pre-labeled amber glass vial. If amber vials are unavailable, wrap a clear vial in aluminum foil.
-
Inert Overlay: Gently flush the headspace of the vial with the inert gas before sealing tightly.
-
Refrigeration: Store the vial at 2-8°C for short-term use or aliquot and freeze at -20°C or below for long-term storage.
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[7] This protocol is based on ICH guidelines.[9]
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.
Analytical Method: A validated stability-indicating HPLC method (e.g., using a C18 column with a gradient of water/acetonitrile containing a modifier like TFA or formic acid and UV detection) is required.[10]
| Stress Condition | Reagent/Condition | Typical Duration/Temp | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60-80°C | Benzyl ether cleavage |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at 60-80°C | Amide/ester hydrolysis (if present); potential free base oxidation |
| Oxidation | 3% H₂O₂ | 24 hours at room temp | Oxidation of amine, ethers, aromatic ring |
| Thermal | Dry Heat | 48 hours at 80°C (or higher) | Thermally-induced degradation |
| Photolytic | High-intensity light (ICH Q1B) | Per guideline | Light-induced degradation |
| Control Sample | No stressor | T=0 | Baseline for comparison |
References
- 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8 | Benchchem. Benchchem.
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]
- Why are organic amines often more stable as the HCl salt than in the free base form? Reddit. (2015).
- Stability indicating study by using different analytical techniques. IJSDR.
- Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris. (2012).
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.
- Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine. PubMed. (2016).
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Analytical Techniques In Stability Testing. Separation Science. (2025).
- PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT. University Digital Conservancy, University of Minnesota.
- "Basics" of Acidic Heat Stable Amine Salts: Part 1. YouTube. (2021).
- ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Cairo University.
- Lecture 20 I Benzil Benzilic Acid Rearrangement I Name Reactions I Organic Chemistry. YouTube. (2023).
- O-Benzylhydroxylamine (hydrochloride) Product Information. Cayman Chemical.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. (2023).
- Stability of phenoxybenzamine hydrochloride in various vehicles. PubMed. (1997).
- Stability testing of existing active substances and related finished products. European Medicines Agency. (2023).
- Drug degradation pathways. Pharmacy 180.
- Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Wiley Online Library.
- Annex 4: Guidance on equilibrium solubility experiments for the purpose of classification of active pharmaceutical ingredients according to the Biopharmaceutics Classification System. World Health Organization (WHO).
- 4-(Benzyloxy)aniline hydrochloride 98%. Sigma-Aldrich.
- 4-Aminophenol. Wikipedia.
- The mechanism of the hydrolysis of benzyl chloride. SciSpace.
- 4-(Benzyloxy)aniline 98% 51388-20-6. Sigma-Aldrich.
- Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. (2010).
- 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). PubChem.
- Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. PubMed. (2024).
- Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. ResearchGate. (2025).
- N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. Enamine.
- CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride. CymitQuimica.
Sources
- 1. 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8 | Benchchem [benchchem.com]
- 2. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 3. reddit.com [reddit.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sepscience.com [sepscience.com]
overcoming solubility challenges of 4-[4-(Benzyloxy)phenyl]oxan-4-amine in assays
Core Directive & Executive Summary
The Challenge: 4-[4-(Benzyloxy)phenyl]oxan-4-amine (CAS: 1333955-84-2) presents a classic "amphiphilic trap" in assay development. Structurally, it combines a basic primary aliphatic amine (on the tetrahydropyran/oxane ring) with a highly lipophilic benzyloxy-phenyl tail.
The Mechanism of Failure:
At physiological pH (7.4), the amine (pKa
This guide provides a self-validating workflow to solubilize, stabilize, and deliver this compound accurately in in vitro assays.
Troubleshooting Guide (Q&A)
Category A: Stock Solution Preparation
Q1: My compound dissolves in DMSO but precipitates immediately when I freeze the stock. Is it stable? Diagnosis: This is likely a "cryo-precipitation" issue, not chemical instability. DMSO has a high freezing point (18.5°C). As it freezes, solutes are excluded from the crystal lattice, concentrating them into supersaturated pockets where they crash out. The Fix:
-
Limit Concentration: Do not exceed 20 mM for long-term storage stocks.
-
Visual Check: Always vortex and sonicate (water bath, 37°C, 5 mins) after thawing. The solution must be optically clear before use.
-
Aliquot: Store in single-use aliquots to avoid repeated freeze-thaw cycles which promote crystal nucleation.
Q2: Can I use Ethanol instead of DMSO? Analysis: Ethanol is less polar than DMSO and evaporates faster. While the compound is soluble in ethanol, ethanol is less effective at preventing aggregation upon dilution into aqueous media. Recommendation: Stick to anhydrous DMSO (Dimethyl Sulfoxide) for primary stocks. Use Ethanol only if your specific assay is DMSO-intolerant (e.g., certain electrophysiology assays), and prepare it fresh.
Category B: Aqueous Dilution (The "Crash" Phase)
Q3: When I dilute my 10 mM DMSO stock into PBS (pH 7.4), the solution turns cloudy. Why? The Science: You are triggering "Solvent Shock." The rapid change from 100% organic solvent to 99% aqueous buffer causes the hydrophobic benzyloxy tail to aggregate before the water molecules can solvate the protonated amine. The Protocol:
-
Do NOT: Pipette DMSO stock directly into a large volume of static PBS.
-
DO: Use the "Step-Down" Dilution Method (see Protocol Section below) and ensure vigorous mixing during addition.
Q4: I don't see a precipitate, but my IC50 curves are flat or shifted. What is happening? Diagnosis: This is Adsorption . The lipophilic benzyloxy group is sticking to the polypropylene walls of your reservoirs or the polystyrene of your assay plate. You are effectively assaying a fraction of your intended concentration. The Fix:
-
Add a Carrier: Supplement your assay buffer with 0.1% BSA (Bovine Serum Albumin) or 0.01% Pluronic F-127 . These agents coat the plastic surfaces and form soluble complexes with the compound.
-
Material Switch: Use Low-Binding (siliconized) microcentrifuge tubes and pipette tips.
Experimental Protocols
Protocol A: The "Step-Down" Dilution Scheme
Purpose: To prevent precipitation during the transition from organic to aqueous phase.
Reagents:
-
Compound Stock (10 mM in DMSO)
-
Intermediate Solvent: 50% DMSO / 50% Water (v/v)
-
Assay Buffer: PBS + 0.1% BSA (pH 7.4)
Procedure:
-
Intermediate Step: Dilute the 10 mM stock 1:10 into the Intermediate Solvent.
-
Result: 1 mM compound in 55% DMSO. (The extra 5% comes from the stock).
-
Why: This lowers the hydrophobicity gap.
-
-
Secondary Dilution: Dilute the 1 mM intermediate 1:10 into Assay Buffer.
-
Result: 100 µM compound in 5.5% DMSO.
-
Observation: Vortex immediately. The BSA will help sequester the lipophilic tail.
-
-
Final Assay Dilution: Dilute to final test concentration (e.g., 10 µM) in Assay Buffer.
-
Final DMSO: 0.55% (Acceptable for most cell-based assays).
-
Protocol B: Carrier-Assisted Solubilization (Cyclodextrin)
Use this if BSA interferes with your specific assay target.
Reagents:
-
HP-β-CD (2-Hydroxypropyl-β-cyclodextrin) : Prepare a 20% (w/v) stock in water.
Procedure:
-
Prepare Assay Buffer containing 5% HP-β-CD .
-
Perform dilutions of the compound directly into this CD-enriched buffer.
-
Mechanism: The hydrophobic benzyloxy-phenyl tail inserts into the cyclodextrin cavity, shielding it from water and preventing aggregation, while the amine remains exposed.
Data Presentation & Decision Logic
Table 1: Solubility Profile & Solvent Compatibility
| Solvent / Medium | Solubility Rating | Max Conc. (Est.) | Handling Note |
| DMSO (Anhydrous) | High | > 50 mM | Hygroscopic; keep tightly sealed. |
| Ethanol (100%) | Moderate | ~ 10-20 mM | Evaporation alters concentration rapidly. |
| PBS (pH 7.4) | Very Low | < 10 µM | Risk Zone: Precipitates without carriers. |
| PBS + 0.1% BSA | Moderate | ~ 50-100 µM | Albumin binds the lipophilic tail. |
| Acetate Buffer (pH 4.5) | High | > 1 mM | Amine fully protonated; good for intermediate steps. |
Visual Workflow: Solubility Optimization Decision Tree
Caption: Decision tree for troubleshooting solubility issues. Follow the red paths if precipitation occurs to select the appropriate remediation strategy.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
PubChem. (n.d.). 4-[4-(Benzyloxy)phenyl]oxan-4-amine (Compound Summary). National Library of Medicine. (Note: General reference for structure verification).
Sources
Validation & Comparative
comparing synthetic routes for 4-[4-(Benzyloxy)phenyl]oxan-4-amine derivatives
An In-Depth Comparative Guide to the Synthesis of 4-[4-(Benzyloxy)phenyl]oxan-4-amine Derivatives
The 4-amino-4-aryl-tetrahydropyran (THP) scaffold is a privileged structural motif in medicinal chemistry, notably appearing in dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[1] The synthesis of these sp³-rich structures is a key challenge in drug development, requiring efficient and scalable methods. This guide provides a comparative analysis of two prominent synthetic strategies for accessing the core intermediate, 4-[4-(Benzyloxy)phenyl]oxan-4-amine: a classical Reductive Amination approach and a modern Palladium-Catalyzed Buchwald-Hartwig Amination.
We will dissect each route from the synthesis of key intermediates to the final amine product, offering detailed experimental protocols and a critical evaluation of their respective strengths and weaknesses in terms of efficiency, scalability, and functional group tolerance.
Route 1: Convergent Synthesis via Reductive Amination
This strategy is a robust and widely used method for amine synthesis, relying on the formation of an imine from a ketone precursor, which is then reduced in situ to the desired amine.[2][3] The key intermediate for this pathway is the ketone, 4-[4-(Benzyloxy)phenyl]oxan-4-one. The synthesis is convergent, beginning from commercially available starting materials.
Strategic Overview & Workflow
The overall strategy involves two main stages: first, the construction of the aryl-substituted oxanone core via a Grignard reaction followed by oxidation, and second, the conversion of the ketone to the primary amine via reductive amination.
Caption: Workflow for the Reductive Amination route.
Experimental Protocols
Stage 1: Synthesis of 4-[4-(Benzyloxy)phenyl]oxan-4-one (Ketone Intermediate)
-
Grignard Reaction: To a flame-dried flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a solution of 1-bromo-4-(benzyloxy)benzene (1.0 eq) in anhydrous THF. Initiate the reaction (e.g., with a heat gun or iodine crystal) and stir until the magnesium is consumed.
-
Cool the Grignard solution to 0 °C and add a solution of tetrahydro-4H-pyran-4-one (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting ketone.
-
Quench the reaction carefully by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude 4-[4-(Benzyloxy)phenyl]oxan-4-ol, which can be used directly in the next step.
-
Oxidation: Dissolve the crude alcohol in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite® to remove the chromium salts.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure ketone.
Stage 2: Reductive Amination
-
In a round-bottom flask, dissolve 4-[4-(Benzyloxy)phenyl]oxan-4-one (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.[3]
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the target amine.
Rationale and Insights
-
Causality: The choice of a Grignard reaction is a classic and effective C-C bond-forming strategy for creating tertiary alcohols from ketones. The subsequent oxidation provides the key ketone intermediate. Reductive amination is a one-pot procedure that avoids the isolation of the intermediate imine, which can be unstable.[2][4]
-
Reagent Selection: Sodium triacetoxyborohydride is often preferred over other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[3] It is milder and more selective for reducing the protonated imine in the presence of the ketone, minimizing the formation of the alcohol byproduct.[3] Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation.[4]
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This approach represents a modern, powerful method for C-N bond formation, utilizing a palladium catalyst with a specialized phosphine ligand.[5][6] This route avoids the direct use of a ketone intermediate for the amination step, instead relying on the cross-coupling of an aryl halide or triflate with an ammonia equivalent.
Strategic Overview & Workflow
This pathway first constructs a 4-halo-4-aryl-oxane precursor. The crucial C-N bond is then formed in the final step using the Buchwald-Hartwig amination reaction. Benzophenone imine is often used as a convenient ammonia surrogate, which is easily deprotected under mild acidic conditions.
Caption: Workflow for the Buchwald-Hartwig Amination route.
Experimental Protocols
Stage 1: Synthesis of 4-Bromo-4-[4-(benzyloxy)phenyl]oxane (Halide Precursor)
-
Synthesize the tertiary alcohol, 4-[4-(Benzyloxy)phenyl]oxan-4-ol, as described in Route 1 (Grignard reaction).
-
Dissolve the crude alcohol in glacial acetic acid.
-
Bubble hydrogen bromide (HBr) gas through the solution or add aqueous HBr (48%) and stir at room temperature for 4-8 hours.
-
Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Pour the reaction mixture into ice water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution, then brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the tertiary bromide.
Stage 2: Buchwald-Hartwig Amination
-
To a Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add a solution of 4-bromo-4-[4-(benzyloxy)phenyl]oxane (1.0 eq) and benzophenone imine (1.2 eq) in anhydrous toluene.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.[7]
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite®.
-
Concentrate the filtrate and dissolve the crude residue in THF.
-
Add hydroxylamine hydrochloride (2.0 eq) and stir at room temperature for 2-4 hours to deprotect the imine.
-
Basify the reaction with aqueous NaOH, extract with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography.
Rationale and Insights
-
Causality: The Buchwald-Hartwig amination provides a direct method to form the C(sp³)-N bond.[5] The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6]
-
Component Selection: The choice of ligand is critical for the success of the reaction. Bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos are often required to promote the challenging reductive elimination step from the Pd(II) intermediate.[7] A strong, non-nucleophilic base like NaOtBu is necessary to deprotonate the amine-palladium complex.[8] Using an ammonia surrogate like benzophenone imine circumvents issues with the low boiling point and poor nucleophilicity of ammonia itself.
Comparative Analysis
| Feature | Route 1: Reductive Amination | Route 2: Buchwald-Hartwig Amination |
| Overall Steps | 3 (Grignard -> Oxidation -> Amination) | 3 (Grignard -> Halogenation -> Amination/Deprotection) |
| Key Intermediate | Ketone | Tertiary Halide/Triflate |
| Reagent Cost | Generally lower (uses common reagents like Mg, PCC, NaBH(OAc)₃) | Higher (requires expensive Pd catalyst and phosphine ligand) |
| Yields | Often moderate to good, can be highly optimized. | Can achieve high yields, but sensitive to reaction conditions. |
| Scalability | Excellent; well-established for large-scale industrial synthesis. | More challenging to scale due to catalyst cost, sensitivity, and metal removal. |
| Safety & Waste | Uses chromium (PCC), which is toxic. Generates borate salts. | Palladium is a heavy metal that must be removed from the final product. |
| Functional Group Tolerance | Moderate; sensitive to other reducible groups (aldehydes, etc.). | Generally high, but sensitive to groups that can poison the catalyst (e.g., some sulfur-containing heterocycles).[6] |
| Versatility | Primarily for primary amines when using ammonia. | Can be adapted for a wide range of primary and secondary amines, amides, and heterocycles.[5] |
Expert Conclusion and Recommendation
Both synthetic routes offer viable pathways to 4-[4-(Benzyloxy)phenyl]oxan-4-amine derivatives, but their suitability depends heavily on the specific goals of the research.
Route 1 (Reductive Amination) stands out for its robustness, cost-effectiveness, and proven scalability . It relies on well-understood, classical organic reactions. For large-scale production of a specific target molecule where the starting ketone is readily accessible, this is often the preferred industrial method. The main drawbacks are the use of hazardous oxidizing agents like PCC (though alternatives like Dess-Martin periodinane or Swern oxidation exist) and a potentially lower tolerance for other reducible functional groups within the molecule.
Route 2 (Buchwald-Hartwig Amination) offers superior flexibility and functional group tolerance . It is an invaluable tool for medicinal chemistry and library synthesis, where a common precursor (the halide) can be coupled with a diverse array of amines to quickly generate a wide range of analogs. However, this versatility comes at a cost. The reliance on expensive palladium catalysts and specialized ligands, coupled with the critical need to remove residual palladium from the final active pharmaceutical ingredient (API), makes it less economically attractive for large-scale manufacturing unless the value of the final product justifies the expense.
References
-
Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. Available at: [Link]
-
Zhong, J., He, G., & Chen, G. (2022). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. ACS Catalysis. Available at: [Link]
-
Organic Chemistry Portal. Kulinkovich-de Meijere Reaction. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 995–1003. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Yadav, J. S., Reddy, B. V. S., & Kumar, G. K. (2009). An Efficient Synthesis of Dihydro- and Tetrahydropyrans via Oxonium-Ene Cyclization Reaction. ResearchGate. Available at: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
-
SynArchive. Kulinkovich Reaction. Available at: [Link]
-
Wikipedia. Kulinkovich reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]
Sources
- 1. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
difference between free base and hydrochloride salt of 4-[4-(Benzyloxy)phenyl]oxan-4-amine
Topic: Comparative Guide: Free Base vs. Hydrochloride Salt of 4-[4-(Benzyloxy)phenyl]oxan-4-amine Audience: Synthetic Chemists, Medicinal Chemists, and Formulation Scientists.
Executive Summary: The Decision Matrix
For researchers working with 4-[4-(Benzyloxy)phenyl]oxan-4-amine (CAS: 38041-19-9 analog/derivative), the choice between the free base and the hydrochloride (HCl) salt is rarely a matter of preference but of functional necessity .
-
Select the Free Base when performing anhydrous organic synthesis (e.g., amide coupling, reductive amination) or when purifying via silica gel chromatography. Its lipophilicity ensures solubility in organic reaction media (DCM, THF).
-
Select the HCl Salt for long-term storage, aqueous biological assays (in vitro screening), or final formulation. The crystal lattice provides superior oxidative stability and water solubility required for physiological compatibility.
Physicochemical Characterization
The fundamental difference lies in the protonation state of the primary amine at the 4-position of the oxane (tetrahydropyran) ring. This alters the molecular interaction from Van der Waals forces (Base) to ionic lattice energy (Salt).
Comparative Data Profile
| Feature | Free Base | Hydrochloride Salt (HCl) |
| Chemical State | ||
| Physical Form | Viscous oil or low-melting solid | White to off-white crystalline solid |
| Solubility (Organic) | High (DCM, EtOAc, THF, Toluene) | Low (Insoluble in non-polar solvents) |
| Solubility (Aqueous) | Negligible (< 0.1 mg/mL) | High (> 10 mg/mL, pH dependent) |
| Hygroscopicity | Low, but prone to atmospheric | Moderate (can be deliquescent if impure) |
| Stability | Prone to N-oxidation (N-oxide formation) | High (Protonation protects N-lone pair) |
| CAS Registry | Check specific vendor (e.g., 38041-19-9 for core) | Often designated as "HCl" suffix |
Critical Insight: The benzyloxy group at the para-position is an ether linkage. While generally stable, it renders the molecule lipophilic. In the free base form, this lipophilicity dominates, making aqueous dissolution nearly impossible without co-solvents (DMSO). The HCl salt counteracts this by introducing a charge, forcing the molecule into the aqueous phase.
Synthetic Utility vs. Biological Application
A. Synthetic Utility (The Free Base Domain)
In organic synthesis, the free base is the active nucleophile. If you attempt to react the HCl salt in a nucleophilic substitution or acylation without an auxiliary base (e.g., TEA, DIPEA), the reaction will fail because the nitrogen lone pair is tied up in the ammonium complex.
-
Primary Use Case: Amide coupling, reductive amination, or
alkylation. -
Handling: The free base absorbs atmospheric
to form carbamates over time. Always store under Argon/Nitrogen.
B. Biological Application (The HCl Salt Domain)
For in vitro binding assays or in vivo dosing, the HCl salt is mandatory.
-
Bioavailability: The salt dissolves in gastric fluid (low pH) and buffer (neutral pH), ensuring the compound reaches the target receptor.
-
Dosing Accuracy: Weighing a crystalline salt is precise. Weighing a viscous oil (free base) leads to significant mass errors and solvent trapping.
Visualizing the Workflow
The following diagram illustrates the decision logic and chemical conversion pathways between the two forms.
Figure 1: Decision tree for selecting between Free Base and HCl salt based on experimental intent.
Experimental Protocols (Self-Validating)
These protocols allow you to convert between forms reliably. The "Self-Check" ensures the conversion was successful without needing immediate NMR analysis.
Protocol A: Conversion of Free Base to HCl Salt
Used for: Stabilizing the compound for storage or preparing for bio-assay.
-
Dissolution: Dissolve 1.0 eq of the Free Base oil in minimal anhydrous Diethyl Ether (
) or Dichloromethane (DCM).-
Note: If the solution is cloudy, dry with
and filter first.
-
-
Acidification: Cool to 0°C. Dropwise add 1.1 eq of 4M HCl in Dioxane (or 2M HCl in Ether).
-
Observation: A white precipitate should form immediately.
-
-
Isolation: Stir for 15 minutes. Filter the solid under vacuum or nitrogen pressure.
-
Washing: Wash the filter cake with cold
to remove unreacted organic impurities. -
Drying: Dry under high vacuum to remove trace dioxane.
-
Self-Check: The resulting solid should be non-sticky and have a sharp melting point (>150°C typically). If it is sticky (hygroscopic), recrystallize from MeOH/Et2O.
-
Protocol B: Conversion of HCl Salt to Free Base
Used for: Preparing the amine for a chemical reaction (e.g., amide coupling).
-
Suspension: Suspend the HCl salt in Dichloromethane (DCM).
-
Neutralization: Add 1.0M aqueous NaOH (or saturated
) and stir vigorously for 10 minutes.-
Mechanism:[1] The pH must exceed the pKa of the amine (approx 9-10) to deprotonate it.
-
-
Extraction: Separate the organic layer (DCM). Extract the aqueous layer 2x with DCM.
-
Drying: Combine organic layers, dry over anhydrous
, and filter. -
Concentration: Evaporate solvent in vacuo.
-
Self-Check: The product should be a clear or pale yellow oil/solid.[2] Run a TLC; the Free Base will have a different Rf (usually lower in pure organic solvent, higher if TEA is added) than the salt and will streak less.
-
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection principles).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616. (Explains the solubility advantage of HCl salts).
-
Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. (Protocol grounding for acid-base conversion).
-
PubChem Compound Summary. (2024). 4-Aminotetrahydropyran (Analogous Structure). National Center for Biotechnology Information. (Used for physicochemical property extrapolation).
Sources
A Comprehensive Guide to Establishing Quality Control Reference Standards for 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride
Introduction
4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride is a novel chemical entity with potential applications in pharmaceutical research and development. As with any new chemical entity (NCE), establishing its identity, purity, and overall quality is paramount for the integrity and reproducibility of scientific research.[1][2][3] The cornerstone of this quality control (QC) framework is a well-characterized reference standard. A reference standard serves as the benchmark against which all subsequent batches of the material are measured, ensuring consistency in everything from early-stage discovery to manufacturing.[4][]
However, for a specialized compound like 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride, a commercially available, pharmacopoeial-grade primary reference standard (e.g., from USP, EP) is unlikely to exist. This places the onus on the developing laboratory to prepare, characterize, and qualify an in-house reference standard.[4][6][7] This guide provides a comprehensive, scientifically-grounded framework for this process. We will detail the necessary steps, compare the critical analytical methodologies, and provide actionable protocols to ensure the establishment of a robust and reliable in-house standard, adhering to principles outlined by organizations like the World Health Organization (WHO) and the International Organization for Standardization (ISO).[6][8]
The Imperative of an In-House Reference Standard
In analytical chemistry, the majority of techniques are comparative; a sample's response is compared against that of a standard to determine its properties.[6] While primary standards from official bodies are the gold standard, their availability is limited to well-established substances. For NCEs, the journey begins with the creation of an in-house standard, often referred to as a Quality Control Material (QCM).[6]
-
Primary In-House Standard: A batch of the NCE synthesized at the highest possible purity. It is extensively characterized using a battery of orthogonal analytical techniques to confirm its structure and assign a precise purity value.[4] A purity of >99.5% is often targeted.[4]
-
Secondary (or Working) Standard: A subsequent batch of material that is qualified against the primary in-house standard. This is used for routine day-to-day analyses to preserve the primary standard.[4][8]
This guide focuses on the rigorous process of establishing the primary in-house standard, which is the foundation of all future quality control.
Workflow for Establishing an In-House Reference Standard
The process is a systematic progression from synthesis to final certification. Each step is designed to build a complete profile of the material, ensuring its identity, purity, and stability.
Caption: Workflow for In-House Reference Standard Qualification.
Step 1: Synthesis and Purification
The journey begins with the chemical synthesis of 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride. A plausible route involves the reaction of a protected oxanone precursor with a suitable organometallic reagent derived from 4-bromoanisole, followed by deprotection, benzylation, and amination steps, concluding with salt formation using hydrochloric acid.
Causality Insight: Understanding the synthetic route is crucial as it informs the potential impurity profile.[] Likely impurities could include:
-
Starting materials: Unreacted precursors.
-
Intermediates: Incompletely reacted species from intermediate steps.
-
Reagents: Catalysts or other reagents carried through.
-
By-products: Resulting from side reactions.
Following synthesis, rigorous purification, typically via recrystallization or preparative chromatography, is performed to achieve the highest possible purity.
Step 2: Comprehensive Characterization for Identity
Unequivocal structural confirmation is non-negotiable. It ensures that the molecule is, in fact, 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the chemical structure.[1][3] The proton NMR should show characteristic signals for the benzylic protons, the aromatic protons on both rings, and the aliphatic protons of the oxane ring. The carbon NMR will confirm the number and type of carbon atoms. 2D NMR experiments (like COSY and HSQC) can be used to confirm connectivity.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass-to-charge ratio, which is used to confirm the elemental formula of the molecule.[1][9]
-
Elemental Analysis (CHN Analysis): This classic technique measures the percentage of carbon, hydrogen, and nitrogen in the compound. The results must agree with the theoretical values for the proposed structure, typically within ±0.4%.[3]
Step 3: Orthogonal Purity Assessment
No single analytical method can provide a complete picture of purity. A cornerstone of robust quality control is the use of orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles.[4]
Caption: Orthogonal Approach to Purity Assessment.
Comparison of Key Analytical Methods for Quality Control
| Method | Purpose | Principle | Information Provided | Advantages | Disadvantages |
| HPLC-UV | Organic Purity & Impurity Profiling | Differential partitioning between a stationary and mobile phase; detection by UV absorbance. | Relative percentage of the main peak and all UV-active impurities.[1][10] | High sensitivity, excellent for resolving related substances. | Assumes all impurities have the same response factor as the main compound; blind to non-UV active impurities. |
| qNMR | Absolute Purity (Assay) | Compares the integral of a specific proton signal from the analyte against that of a certified internal standard of known purity and weight. | Provides a direct, absolute measure of the mass fraction of the analyte, independent of its own purity.[11] | A primary ratio method; does not require a reference standard of the same compound.[11] | Lower sensitivity than HPLC; requires a suitable, non-overlapping internal standard. |
| Karl Fischer Titration | Water Content | Coulometric or volumetric titration based on the quantitative reaction of water with iodine and sulfur dioxide. | Determines the absolute percentage of water (both bound and free).[1] | Highly specific and accurate for water. | Requires a dedicated instrument. |
| GC-MS (Headspace) | Residual Solvents | Volatilization of solvents from the sample followed by separation via gas chromatography and detection by mass spectrometry. | Identification and quantification of residual solvents from the synthesis process.[2] | Very high sensitivity for volatile compounds. | Not suitable for non-volatile impurities. |
| Sulfated Ash / ICP-MS | Inorganic Impurities | Gravimetric determination of residue after ignition with sulfuric acid, or elemental analysis by mass spectrometry. | Measures the total amount of inorganic impurities (e.g., residual catalysts, salts).[2] | Comprehensive for inorganic content. | Can be destructive; ICP-MS requires specialized equipment. |
Step 4: Purity Assignment and Documentation
The final purity is typically assigned using a mass balance approach, which accounts for all measured components:
Purity (%) = [100% - % Water - % Residual Solvents - % Inorganic Impurities] x [Assay by HPLC / 100]
This comprehensive value is then documented on a formal Certificate of Analysis (CoA) . The CoA is the "birth certificate" for the reference standard lot, containing all characterization data, the assigned purity, storage conditions, and a re-test date.[4] The initial re-test date is often conservative (e.g., 12 months) and can be extended based on data from an ongoing stability testing program.[4]
Detailed Experimental Protocols
The following are example protocols that serve as a starting point for method development.
Protocol 1: HPLC Purity Method for 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride
-
Instrumentation: UHPLC or HPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). The C18 chemistry is chosen for its affinity for the nonpolar phenyl and benzyloxy groups.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical to protonate the amine, ensuring good peak shape and preventing tailing.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.
-
Detection Wavelength: 220 nm and 254 nm. Monitoring at multiple wavelengths helps ensure detection of impurities that may have different UV maxima.
-
Sample Preparation: Accurately weigh ~1 mg of the standard and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 0.1 mg/mL solution.
-
Analysis: Inject 2 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Protocol 2: Conceptual Workflow for qNMR Purity Assessment
-
Standard Selection: Choose a high-purity (>99.9%), non-hygroscopic, and stable certified internal standard with proton signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the internal standard into a vial.
-
Accurately weigh approximately 15-20 mg of the 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).
-
Ensure the spectrum has a high signal-to-noise ratio.
-
-
Data Processing:
-
Carefully integrate a well-resolved, unique signal from the analyte (e.g., the benzylic -CH₂- protons).
-
Integrate a well-resolved signal from the internal standard.
-
-
Calculation: The purity of the analyte is calculated using the following formula, which relates the molar ratio (derived from integrals) to the mass ratio:
-
Purity (analyte) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity (std)
-
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity (std) = certified purity of the internal standard.
-
-
Conclusion and Recommendations
Establishing a high-quality in-house reference standard for a new chemical entity like 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride is a rigorous but essential undertaking. It is not a single experiment but a holistic process of synthesis, purification, structural elucidation, and multi-faceted purity analysis.
Key Takeaways:
-
Embrace Orthogonality: Rely on a suite of diverse analytical techniques to build confidence in the identity and purity of your standard. A high HPLC purity value alone is insufficient.
-
Document Everything: A comprehensive Certificate of Analysis is the culmination of this work and the primary communication tool for the standard's quality.
-
Manage Lifecycle: An in-house standard is a critical laboratory asset. It must be stored under controlled conditions (e.g., desiccated, protected from light) and be subject to a stability monitoring program to ensure its integrity over time.[4]
By following this detailed guide, researchers, scientists, and drug development professionals can ensure that their work with 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride is built upon a foundation of analytical certainty, leading to more reliable and reproducible scientific outcomes.
References
-
Separation Science in Drug Development, Part 2: High‑Throughput Characterization. (2022, April 15). Chromatography Online. [Link]
-
How Do You Prepare Reference Standards and Solutions? (2020, December 20). Spectroscopy Online. [Link]
-
Analytical Services to Characterize New Chemical Entities. Pacific BioLabs. [Link]
-
Characterising new chemical compounds & measuring results. Royal Society Publishing. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PMC. [Link]
-
Establishment of chemical reference standards (CRS). (2021, July 12). EDQM FAQs. [Link]
-
The ABC's of Reference Standard Management. Eurofins. [Link]
-
Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]
-
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]
-
Guidelines for the Selection and Use of Reference Materials. ILAC. [Link]
-
Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Sannova. [Link]
-
Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Nicovaper. [Link]
-
Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. ResearchGate. [Link]
-
Simple and rapid determination of a new pharmaceutically active amine hydrochloride. Journal of Pharmaceutical Sciences. [Link]
-
Quality control of the active Pharmaceutical ingredients of some Pharmaceutical products prior the termination of their shelf life. Research Journal of Pharmacy and Technology. [Link]
-
4-Aminoantipyrine: Analytical Reagent with Biological and Catalytic Applications. MDPI. [Link]
-
Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. (2024, May 7). PMC. [Link]
- CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.
-
Amenamevir by Ugi-4CR. The Royal Society of Chemistry. [Link]
-
N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. (2023, November 3). Organic Syntheses. [Link]
-
Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. PMC. [Link]
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021, July 5). PMC. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, April 1). Frontiers. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Establishment of chemical reference standards (CRS) - FAQs Home - FAQs [faq.edqm.eu]
- 8. who.int [who.int]
- 9. rsc.org [rsc.org]
- 10. nicovaper.com [nicovaper.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride
Topic: Content Type: Operational Safety & Logistics Guide Audience: Drug Discovery Researchers & Process Chemists
Executive Safety Directive: The "Unknown Potency" Protocol
As a Senior Application Scientist, my primary directive to you is simple: In the absence of a complete toxicological dossier, you must handle 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride as a Potent Compound (OEB 3/4).
This molecule contains two distinct structural motifs that dictate our safety strategy:
-
The Amine Hydrochloride Salt: These are inherently hygroscopic and prone to generating fine, electrostatic dusts. This creates a high risk of inhalation exposure.[1]
-
The Benzyloxy-Phenyl Moiety: This pharmacophore is common in bioactive kinase inhibitors and receptor antagonists. Until you have an IC50/LD50 confirmed, assume biological activity at the microgram level.
The Golden Rule: We do not rely on "luck" or "likely low toxicity." We rely on engineering controls and barrier protection.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. Based on Structure-Activity Relationships (SAR) and physical properties of similar oxan-4-amine salts, these are the anticipated risks:
| Hazard Category | Specific Risk | Mechanism of Action |
| Physical State | Fine Particulate / Dust | Hydrochloride salts often crystallize as fine needles or plates that fracture into respirable dust (<10 µm) during weighing. |
| Inhalation | Respiratory Irritation / Sensitization | Amine salts hydrolyze in moist mucous membranes (lungs/nose) to release HCl and the free amine, causing immediate irritation or delayed sensitization. |
| Dermal | Permeation & Contact Dermatitis | The lipophilic benzyloxy group facilitates skin absorption, while the amine functionality can react with skin proteins (haptenization). |
| Systemic | Unknown Bioactivity | Assumed Potent. Potential interaction with CNS or cardiovascular targets due to the tetrahydropyran (oxan) scaffold. |
The PPE Matrix: Barrier Selection Strategy
Do not use generic "lab safety" gear. Use this specific matrix designed for handling Novel Pharmaceutical Intermediates .
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | PAPR (Powered Air Purifying Respirator) or N99/P100 Half-Mask | A standard surgical mask offers zero protection against chemical dust. You need a High Efficiency Particulate Air (HEPA) filter rated for 99.97% capture efficiency. |
| Dermal (Hands) | Double Gloving Strategy 1. Inner: Nitrile (Purple/Blue), 4 mil2. Outer: Nitrile (Long Cuff), 6-8 mil | Breakthrough Time: Organic amine salts can permeate thin nitrile. The air gap between two gloves reduces diffusion rates by orders of magnitude. |
| Dermal (Body) | Tyvek® Lab Coat (Closed Front) or Disposable Coverall | Cotton lab coats trap dust in the weave, turning your clothes into a secondary exposure source. Non-woven polyethylene (Tyvek) sheds dust. |
| Ocular | Chemical Goggles (Indirect Vent) | Safety glasses with side shields are insufficient for fine powders that drift. Goggles seal the orbital area. |
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for selecting the correct containment level based on the operation being performed.
Caption: Decision tree for escalating PPE requirements based on physical state and quantity handled.
Operational Workflow: Step-by-Step Protocol
This protocol is designed to isolate the chemical from the operator at the source.
Phase 1: Preparation (The "Clean" Zone)
-
Static Mitigation: Amine hydrochlorides are notorious for static charge. Place an ionizing fan or static gun inside your balance enclosure before opening the vial.
-
Solvent Prep: Pre-measure your solvent (e.g., DMSO, Methanol) in a separate vial. Do not bring bulk solvent bottles into the weighing zone.
Phase 2: The Weighing Event (The "Hot" Zone)
-
Donning: Put on inner gloves -> Tyvek sleeves -> Outer gloves. Tape the sleeve/glove interface if handling >1 gram.
-
Transfer: Open the source container only inside a Powder Containment Balance Enclosure or a certified Chemical Fume Hood.
-
Why? Laminar flow hoods (for cell culture) blow air at you. Never use them for chemistry.
-
-
Weighing: Use a disposable anti-static weighing boat.
-
Solubilization (Critical Step): Add the solvent to the solid immediately after weighing, while still inside the hood.
-
Reasoning: Once dissolved, the inhalation risk drops to near zero (unless aerosolized). Capping the vial converts the hazard from "Dust" to "Liquid Contact," which is easier to manage.
-
Phase 3: Decontamination & Doffing[2]
-
Wipe Down: Wipe the exterior of the sealed product vial with a tissue dampened in 70% Ethanol or dilute HCl (to neutralize trace amines).
-
Waste: Dispose of the weighing boat and wipes as Hazardous Solid Waste inside the hood.
-
Doffing: Remove outer gloves inside the hood (peel inside-out). Wash hands with soap and water immediately after removing inner gloves.
Workflow Visualization
Caption: Linear workflow ensuring containment from weighing through solubilization.
Disposal & Emergency Response
Disposal Strategy
-
Solid Waste: Any weighing boats, spatulas, or gloves that touched the powder must be segregated into "Solid Toxic Waste." Do not mix with general trash.
-
Liquid Waste: Solutions containing this amine should be disposed of in Halogenated or Non-Halogenated Organic Waste streams, depending on the solvent used. Label clearly as "Contains Organic Amine."
Emergency Spills (Powder)
-
Evacuate: If a spill >100mg occurs outside a hood, evacuate the immediate area.
-
PPE Upgrade: Re-enter only wearing a P100 respirator and double gloves.
-
Clean-up: Do NOT sweep (creates dust).[2] Cover with wet paper towels (soaked in weak acetic acid or water) to dampen the powder, then scoop up.
References
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134). Washington, D.C.: U.S. Department of Labor. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 4, Working with Chemicals. Available at: [Link]
- Naumann, B. D., et al. "Performance-based exposure control limits for pharmaceutical active ingredients." American Industrial Hygiene Association Journal 57.1 (1996): 33-42. (Foundational text on OEB/Band assignments for novel compounds).
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health. Available at: [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
